3-Acetyl-6-bromoquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYTHOAATULPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is curated for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines information on its closely related analogs to provide a robust profile.
Core Chemical Properties
This compound belongs to the quinolone class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The presence of a bromine atom at the C6 position and an acetyl group at the C3 position is anticipated to significantly influence its chemical reactivity and biological profile. The compound exists in tautomeric equilibrium with 3-acetyl-6-bromo-4-hydroxyquinoline.
Quantitative data, both experimental for analogs and estimated for the target compound, are summarized in the table below for comparative analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | - |
| Molecular Weight | 266.09 g/mol | - |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | >280 °C (for 6-bromoquinolin-4-ol) | [3] |
| Solubility | Expected to be soluble in DMSO and DMF | Inferred |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 2.5 (s, 3H, -COCH₃), 7.4-8.2 (m, 4H, Ar-H), 11.5-12.5 (br s, 1H, -NH) | Predicted |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 28-32 (-CH₃), 115-145 (Ar-C), 175-180 (C=O, quinolone), 195-205 (C=O, acetyl) | Predicted |
| IR (KBr, cm⁻¹) | ν: 3200-3400 (N-H), 1650-1700 (C=O, quinolone), 1620-1660 (C=O, acetyl), 1550-1600 (C=C, aromatic) | Predicted |
| Mass Spectrometry (ESI-MS) | m/z: 265.98 [M-H]⁻, 267.98 [M+H]⁺ | Predicted |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, starting from 4-bromoaniline. The following protocol is a proposed route based on established methodologies for the synthesis of quinolin-4(1H)-ones and their subsequent functionalization.[3][4][5]
Step 1: Synthesis of 6-bromoquinolin-4(1H)-one
A common route to the quinolin-4(1H)-one core is through the reaction of an aniline with a β-ketoester or a similar three-carbon component, followed by cyclization. One established method involves the reaction of 4-bromoaniline with diethyl malonate followed by a thermal cyclization in a high-boiling solvent like diphenyl ether.[6]
-
Materials: 4-bromoaniline, diethyl malonate, diphenyl ether.
-
Procedure:
-
A mixture of 4-bromoaniline and diethyl malonate is heated.
-
The intermediate formed is then added to preheated diphenyl ether and refluxed.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane or ethyl acetate) to remove residual diphenyl ether.
-
Step 2: Acetylation of 6-bromoquinolin-4(1H)-one
The introduction of the acetyl group at the C3 position can be achieved through a Friedel-Crafts-type acylation.
-
Materials: 6-bromoquinolin-4(1H)-one, acetyl chloride or acetic anhydride, a Lewis acid catalyst (e.g., AlCl₃) or a strong acid (e.g., polyphosphoric acid).
-
Procedure:
-
6-bromoquinolin-4(1H)-one is dissolved or suspended in a suitable solvent (e.g., nitrobenzene or without a solvent if using polyphosphoric acid).
-
The acetylating agent (acetyl chloride or acetic anhydride) and the catalyst are added.
-
The reaction mixture is heated to promote the acylation.
-
After completion, the reaction is quenched by pouring it onto ice-water.
-
The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization.
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The expected chemical shifts are outlined in the chemical properties table.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet. Characteristic absorption bands for the N-H bond, the two carbonyl groups, and the aromatic C=C bonds are expected.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The analysis of quinolones by mass spectrometry often reveals characteristic fragment ions resulting from the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[7][8]
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Proposed Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of this compound.
Potential Biological Activities and Applications
Quinolone derivatives are a well-established class of compounds with a broad range of biological activities.[1] Many exhibit significant antibacterial and anticancer properties.[2][9]
-
Antibacterial Activity: The quinolone scaffold is central to a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The introduction of a bromine atom can enhance the lipophilicity and antibacterial potency of a molecule. The acetyl group may also influence the compound's interaction with the target enzymes. Therefore, this compound is a promising candidate for evaluation as a novel antibacterial agent against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity: Several quinolone derivatives have demonstrated potent anticancer activity by targeting eukaryotic topoisomerases, inducing apoptosis, and inhibiting cell proliferation.[2] The specific substitution pattern of this compound warrants its investigation against various cancer cell lines to determine its potential as a cytotoxic agent.
The proposed biological evaluation workflow (see diagram above) outlines a rational approach to screening this compound for these potential activities, starting with primary in vitro assays and progressing to more detailed structure-activity relationship studies for lead optimization.
References
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Quinoline derivatives are known to exhibit a wide range of biological activities, making the precise determination of their structure a critical step in understanding their mechanism of action and potential therapeutic applications. This document outlines the key spectroscopic and crystallographic techniques employed in the characterization of this molecule, supported by detailed experimental protocols and data presented in a clear, comparative format. While specific experimental data for this compound is not extensively available in published literature, this guide utilizes data from closely related analogs and established analytical procedures to provide a robust framework for its structural determination.
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position of the quinolin-4(1H)-one ring system is anticipated to modulate its biological activity, potentially leading to novel therapeutic agents. Accurate structural elucidation is paramount for establishing structure-activity relationships (SAR) and for rational drug design. This guide details the analytical workflow for confirming the molecular structure of this compound.
Molecular Structure and Synthesis Overview
The proposed structure of this compound is presented below. The synthesis of related 3-acetyl-4-hydroxyquinolin-2(1H)-ones has been reported through methods such as the acylation of 4-hydroxyquinolin-2(1H)-ones. A plausible synthetic route to the target compound could involve the cyclization of an appropriately substituted aniline derivative with a suitable three-carbon synthon, followed by acetylation.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H |
| ~8.2 | d | 1H | H5 |
| ~7.8 | dd | 1H | H7 |
| ~7.5 | d | 1H | H8 |
| ~2.5 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (acetyl) |
| ~175 | C4 (C=O) |
| ~140 | C8a |
| ~138 | C2 |
| ~135 | C7 |
| ~128 | C5 |
| ~125 | C4a |
| ~120 | C6 |
| ~118 | C8 |
| ~115 | C3 |
| ~30 | -COCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 267/269 | [M]⁺, Molecular ion peak (presence of Br isotope) |
| 224/226 | [M - COCH₃]⁺ |
| 184 | [M - Br]⁺ |
| 146 | [M - Br - COCH₃]⁺ |
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the title compound is not publicly available, the data below for a related bromo-acetyl-coumarin derivative illustrates the type of information obtained.
Table 4: Illustrative Crystallographic Data for a Related Compound
| Parameter | Value |
| Chemical Formula | C₁₁H₇BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.016 |
| b (Å) | 25.93 |
| c (Å) | 4.091 |
| α (°) | 90 |
| β (°) | 94.79 |
| γ (°) | 90 |
| Volume (ų) | 847 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.475 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required. Key parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron impact (EI) source is used.
-
Analysis: The sample is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is introduced via a direct insertion probe. The mass analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).
-
Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Structure Elucidation
The logical flow of experiments for determining the structure of this compound is depicted below.
Potential Signaling Pathway Involvement
Quinolinone derivatives have been reported to interact with various biological targets. While the specific pathways for this compound are yet to be determined, a generalized potential signaling pathway is illustrated based on the known activities of similar compounds.
Conclusion
The structural elucidation of novel chemical entities like this compound is a multi-faceted process requiring the synergistic application of various analytical techniques. This guide provides a foundational framework for researchers, outlining the expected spectroscopic and crystallographic characteristics and the detailed experimental protocols necessary for their determination. The data and methodologies presented herein, though based on analogous structures due to a lack of specific published data for the title compound, offer a comprehensive and technically sound approach for the complete and unambiguous characterization of this compound, thereby facilitating its further investigation in drug discovery and development programs.
Technical Guide: 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4(1H)-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents. Their planar structure allows for intercalation with DNA, and various substitutions on the quinoline ring system lead to a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position is anticipated to modulate the biological activity of the quinoline scaffold. This document outlines the synthesis of the parent compound, 3-acetyl-4-hydroxyquinolin-2(1H)-one, and proposes a synthetic route for the target molecule, 3-Acetyl-6-bromoquinolin-4(1H)-one.
Physicochemical Data of Related Compounds
Since data for the target compound is unavailable, the following table summarizes the properties of structurally similar compounds to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one | 139781-14-9 | C₁₇H₁₂BrNO₂ | 342.19 | Boiling Point: 538.8±50.0 °C (Predicted) |
| 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | 444112-84-9 | C₁₂H₈BrNO₃ | 294.1 | Density: 1.661±0.06 g/cm³ (Predicted) |
| 6-Bromo-4-hydroxyquinoline | 613-24-1 | C₉H₆BrNO | 224.06 | Intermediate in synthesis |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | 32890-79-4 | C₁₁H₉NO₃ | 203.19 | Precursor for various heterocyclic syntheses |
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be envisioned through a multi-step process, likely starting from 4-bromoaniline and employing a variation of the Gould-Jacobs reaction.[1][2] This reaction is a well-established method for synthesizing 4-hydroxyquinolines.[2]
Below is a DOT script illustrating the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of related quinoline derivatives and can be adapted for the synthesis of the target compound.
4.1. Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives via Microwave-Assisted Gould-Jacobs Reaction [1][3]
This protocol describes a general method for the synthesis of 3-acetyl-4-hydroxyquinolines from various anilines.
-
Step 1: Condensation of Arylamine with Diethyl 2-acetylmalonate.
-
A mixture of the appropriately substituted aniline (e.g., 4-bromoaniline) (10 mmol) and diethyl 2-acetylmalonate (10 mmol) is subjected to microwave irradiation (300 W) for a specified time (typically 2-5 minutes) in a solvent-free condition.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting intermediate, an anilinomalonate, is purified, typically by recrystallization from ethanol.
-
-
Step 2: Thermal Cyclization.
-
The purified anilinomalonate intermediate is heated in a high-boiling point solvent, such as diphenyl ether, at a high temperature (around 250 °C).
-
The cyclization reaction leads to the formation of the 3-acetyl-4-hydroxyquinoline derivative.
-
After cooling, the reaction mixture is treated with a non-polar solvent like petroleum ether to precipitate the product.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
-
4.2. Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one [4]
This protocol details the synthesis of a related brominated quinolinone.
-
A mixture of 4-bromoaniline (174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (174 mmol) is heated.[4]
-
The resulting intermediate is then treated with Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) and heated to induce cyclization.[4]
-
The reaction mixture is then poured into water to precipitate the product, which is collected by filtration and washed.[4]
4.3. Proposed Protocol for this compound
This proposed protocol adapts the Gould-Jacobs reaction using 4-bromoaniline as the starting material.
-
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)methylene)-3-oxobutane-1,1-dicarboxylate.
-
Equimolar amounts of 4-bromoaniline and diethyl 2-acetylmalonate would be reacted, likely with microwave assistance for improved efficiency, to form the key enamine intermediate.
-
-
Step 2: Cyclization to 3-Acetyl-6-bromo-4-hydroxyquinoline.
-
The intermediate from Step 1 would be heated in a high-boiling solvent like Dowtherm A or diphenyl ether to approximately 250°C to facilitate the thermal cyclization. This step should be performed under an inert atmosphere to prevent oxidation.
-
-
Step 3: Isolation and Purification.
-
Upon cooling, the reaction mixture would be diluted with a hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the crude product. The solid would be collected by filtration, washed with the same solvent, and dried. Recrystallization from a suitable solvent such as ethanol or acetic acid would be performed for purification. The final product exists in tautomeric equilibrium with its 4-hydroxy form.
-
Potential Signaling Pathways and Biological Relevance
Derivatives of quinolin-4-one are known to interact with various biological targets. A potential mechanism of action for a novel compound like this compound could involve the inhibition of key cellular signaling pathways implicated in cancer or inflammation. For instance, many quinoline derivatives are known to inhibit tyrosine kinases or act as topoisomerase inhibitors.
Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be targeted by a quinolin-4-one derivative.
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.
References
Technical Guide: Physicochemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 3-Acetyl-6-bromoquinolin-4(1H)-one. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a calculated molecular weight based on its chemical structure. Additionally, a comparative summary of structurally related compounds is provided to offer a broader context for researchers.
Molecular Weight Determination of this compound
The molecular weight of this compound has been calculated based on its deduced molecular formula, C₁₁H₈BrNO₂.
Calculated Molecular Weight: 266.09 g/mol
The determination of this value is based on the following logical workflow:
Figure 1: Workflow for calculating the molecular weight of this compound.
Data on Structurally Related Compounds
For comparative purposes, the following table summarizes the molecular formulas and weights of several structurally analogous compounds identified in a literature survey.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromoquinolin-4(1H)-one | C₉H₆BrNO | 224.05 |
| 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | C₁₂H₈BrNO₃ | 294.1[1] |
| 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one | C₁₇H₁₂BrNO₂ | 342.19[2] |
| 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | C₁₁H₁₂BrNO | 254.127[3] |
| 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid | C₁₃H₁₀BrNO₃ | 308.13 |
Experimental Protocols
Signaling Pathways
Information regarding the biological activity and associated signaling pathways of this compound has not been identified in the current body of scientific literature. Therefore, diagrams of signaling pathways cannot be provided at this time. Research into the biological effects of this compound would be necessary to elucidate any potential mechanisms of action.
References
An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is primarily achieved through a modified Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal or microwave-assisted cyclization. This document outlines the detailed experimental protocols, presents relevant quantitative data, and visualizes the synthetic pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively carried out in a two-step process. The first step involves the condensation of 4-bromoaniline with a reagent that provides the acetylacetic ester framework. This is followed by a high-temperature intramolecular cyclization to form the quinolone ring system. Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields for this type of transformation.[1][2][3]
The overall reaction proceeds as follows:
-
Condensation: 4-Bromoaniline is reacted with ethyl acetoacetate, typically in the presence of a condensing agent like triethyl orthoformate, to form the key intermediate, ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate.
-
Cyclization: The intermediate is then subjected to thermal or microwave-assisted cyclization in a high-boiling point solvent, such as diphenyl ether, to yield the final product, this compound.
The following diagram illustrates the logical flow of the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the Gould-Jacobs reaction and its variations, adapted for the synthesis of the target molecule.
Step 1: Synthesis of Ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate (Intermediate)
This step involves the condensation of 4-bromoaniline and ethyl acetoacetate. The use of triethyl orthoformate as a water scavenger and reagent facilitates the formation of the enamine intermediate.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1 equivalent), ethyl acetoacetate (1.1 equivalents), and triethyl orthoformate (1.5 equivalents).
-
Heat the reaction mixture under microwave irradiation. Alternatively, the mixture can be refluxed in a suitable solvent like ethanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step after drying.
Step 2: Synthesis of this compound (Final Product)
This step involves the intramolecular cyclization of the intermediate formed in Step 1. High temperatures are required to facilitate this ring-closing reaction.
Protocol:
-
Place the dried intermediate, ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate, in a flask containing a high-boiling point solvent such as diphenyl ether (approximately 4 times the volume of the intermediate).
-
Heat the mixture in a microwave reactor to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[4] Alternatively, heat the mixture to reflux under conventional heating for several hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the product by adding a non-polar solvent like n-hexane or petroleum ether.
-
Collect the solid product by filtration and wash it with the same non-polar solvent to remove the diphenyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
The following diagram provides a visual representation of the experimental workflow.
References
The Emergence of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Whitepaper on a Novel Kinase Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including notable potential in oncology. This technical guide focuses on the synthesis, characterization, and prospective biological significance of a novel compound, 3-Acetyl-6-bromoquinolin-4(1H)-one. While direct extensive research on this specific molecule is nascent, this paper extrapolates from the well-documented chemistry and biological activity of structurally related quinolinones and bromo-substituted heterocycles to present a comprehensive overview. This document outlines a proposed synthetic pathway, detailed experimental protocols for analogous compounds, and discusses the potential of this compound as a kinase inhibitor for targeted cancer therapy. All quantitative data from related compounds is summarized for comparative analysis, and key processes are visualized through logical diagrams.
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological applications.[1][2] The versatility of the quinolinone ring system allows for substitutions that can modulate its biological effects, making it a prime candidate for the development of targeted therapeutics.[1][2] Bromo-substituted quinolines, in particular, have demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines.[3][4] The introduction of an acetyl group at the C3 position is hypothesized to further enhance the interaction with biological targets, such as the ATP-binding pocket of kinases. This guide focuses on the synthesis and potential of this compound as a novel compound of interest.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step process, commencing with the synthesis of the precursor 6-bromo-4-hydroxyquinolin-2(1H)-one, followed by its acetylation.
Step 1: Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one
The initial step involves the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one from 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[5] This reaction proceeds via a condensation reaction followed by thermal cyclization.
Step 2: Acetylation of 6-bromo-4-hydroxyquinolin-2(1H)-one
The second step is a direct acetylation of the synthesized 6-bromo-4-hydroxyquinolin-2(1H)-one. This can be achieved using acetyl chloride in the presence of a suitable catalyst like polyphosphoric acid (PPA).[6]
Below is a diagrammatic representation of the proposed synthetic workflow.
Experimental Protocols (Based on Analogous Compounds)
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and are proposed for the synthesis of this compound.
Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one
-
Reaction Setup: A mixture of 4-bromoaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) is heated.[5]
-
Reaction Conditions: The mixture is heated for a specified duration to facilitate the condensation reaction and subsequent removal of acetone byproduct.[5]
-
Cyclization: The resulting intermediate is treated with a cyclizing agent such as Eaton's Reagent and heated.[5]
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Synthesis of this compound
-
Reaction Setup: To a solution of 6-bromo-4-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent, acetyl chloride (1.1 eq) and a catalyst such as polyphosphoric acid are added.[6]
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a period to ensure complete acetylation.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product can be purified by column chromatography or recrystallization to yield the final compound.
Quantitative Data Summary (Analogous Compounds)
Direct quantitative data for this compound is not available in the current literature. The following tables summarize key data for the precursor and a closely related acetylated quinolinone.
Table 1: Physicochemical Properties of 6-bromo-4-hydroxyquinolin-2(1H)-one
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO₂ | [7] |
| Molecular Weight | 240.05 g/mol | [7] |
| Appearance | Light brown solid | [5] |
| 1H NMR (400 MHz, DMSO-d6) | δ: 5.75 (s, 1H), 7.21 (d, J=8.79 Hz, 1H), 7.65 (dd, J=8.79, 2.20 Hz, 1H), 7.85 (d, J=2.20 Hz, 1H) | [5] |
Table 2: Spectral Data for 3-acetyl-4-hydroxyquinolin-2(1H)-one (a non-brominated analogue)
| Property | Value | Reference |
| 1H NMR (DMSO-d6) | 2.72 (s, 3H, COCH3), 7.23 (t, 1H, H-6), 7.30 (d, 1H, H-8, J = 8.3 Hz), 7.65 (t, 1H, H-7), 7.99 (dd, 1H, H-5, J = 8.0, J = 1.2 Hz), 11.53 (s, 1H, NH) and 17.04 (s, 1H, OH) | [6] |
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][8][9]
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative activity of bromo-substituted quinolines against various cancer cell lines.[3][4] These compounds can induce apoptosis and inhibit key enzymes involved in cancer progression.[3][4] The addition of the 3-acetyl group may enhance these properties by providing an additional site for interaction with biological targets.
Kinase Inhibition
The quinolinone scaffold is a common feature in many kinase inhibitors. It is hypothesized that this compound could act as an inhibitor of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2] The acetyl group could potentially form hydrogen bonds within the ATP-binding site of a kinase, leading to its inhibition.
The diagram below illustrates a generalized signaling pathway that could be targeted by a quinolinone-based kinase inhibitor.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is feasible and based on well-established chemical transformations. The known anticancer activities of bromo-substituted quinolinones suggest that this novel compound could be a potent inhibitor of cancer cell growth, possibly through the inhibition of key signaling kinases.
Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-depth biological evaluation, including screening against a panel of cancer cell lines and kinase assays, is warranted to validate its therapeutic potential. This technical guide serves as a foundational document to encourage and direct further exploration of this promising molecule.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical guide provides an in-depth overview of 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document covers its nomenclature, a plausible synthetic route, and its potential biological activities based on related compounds, presented in a format tailored for a scientific audience.
IUPAC Nomenclature
The systematic and preferred IUPAC name for the compound commonly referred to as this compound is 3-acetyl-6-bromo-1H-quinolin-4-one . The "(1H)" designation explicitly indicates the presence of a hydrogen atom on the nitrogen at position 1 of the quinoline ring system, defining the quinolin-4-one tautomer.
Physicochemical Properties
While experimental data for this specific compound is scarce, predicted physicochemical properties for a closely related structure, 3-acetyl-6-bromo-quinoline-4-carboxylic acid, are available and can offer some insights.
| Property | Predicted Value | Reference |
| Molecular Weight | ~282.1 g/mol | (Calculated) |
| XLogP3 | ~2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | (Calculated) |
| Rotatable Bond Count | 1 | (Calculated) |
| Topological Polar Surface Area | 50.5 Ų | (Calculated) |
| Density | ~1.7 g/cm³ | [1] |
Synthesis
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
To a solution of 4-bromoaniline (1 equivalent) in ethanol, add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1 equivalent).
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature. The product precipitates out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target compound.[4]
Step 2: Synthesis of 6-bromoquinolin-4-ol
-
Add the product from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 15-20 minutes.
-
Cool the reaction mixture and add a non-polar solvent like petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to obtain 6-bromoquinolin-4-ol.[4]
Step 3: Acetylation of 6-bromoquinolin-4-ol
-
Suspend 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent like polyphosphoric acid or a mixture of acetic anhydride and an acid catalyst.
-
Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture at a temperature range of 80-120 °C for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-acetyl-6-bromo-1H-quinolin-4-one.[2]
Synthesis Workflow Diagram
References
Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide
Foreword: Publicly available spectroscopic data for the specific compound 3-Acetyl-6-bromoquinolin-4(1H)-one is limited. This technical guide, therefore, presents a representative framework for the characterization of this molecule, drawing upon established analytical techniques and data from structurally analogous quinolinone derivatives. The provided tables and protocols serve as a template for researchers in the synthesis, analysis, and development of novel quinolinone-based compounds.
Spectroscopic Data Summary
The comprehensive characterization of this compound relies on a suite of spectroscopic techniques to elucidate its molecular structure and purity. The expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are outlined below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available |
Table 3: Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge (m/z) | Relative Abundance (%) | Assignment |
| Data Not Available |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available |
Experimental Protocols
Detailed and precise experimental protocols are critical for obtaining reproducible and accurate spectroscopic data. The following sections describe standard methodologies for the analysis of quinolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important resonances from the analyte.
Instrumentation and Parameters: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the proton frequency.
-
¹H NMR: Parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling techniques are commonly employed to simplify the spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Key absorptions to note would be the C=O stretching frequencies of the acetyl group and the quinolinone ring, N-H stretching, and aromatic C-H and C=C stretching vibrations.
Logical Workflow for Compound Characterization
The systematic characterization of a novel or synthesized compound such as this compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: Workflow for the synthesis and structural elucidation of a target compound.
This workflow illustrates the typical process, starting from the synthesis and purification of the compound. Following purification, a battery of spectroscopic techniques is employed to confirm the molecular weight, identify functional groups, and map the structural framework, ultimately leading to the complete characterization of the molecule. No specific signaling pathway information for this compound was identified in the public domain, and as such, a corresponding diagram has not been included.
Technical Dossier: 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search yielded information on a number of structurally related compounds, which are detailed below for reference. These related structures may offer insights into the expected chemical properties and potential synthetic strategies for 3-Acetyl-6-bromoquinolin-4(1H)-one. However, direct extrapolation of quantitative data, such as the melting point, is not advisable due to the significant influence of substituent positioning and functional groups on the physicochemical properties of a molecule.
Data on Structurally Related Compounds
While data for the target compound is unavailable, the following table summarizes information found for analogous structures. This is provided to offer a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 3-Acetyl-6-bromo-quinoline-4-carboxylic acid | C₁₂H₈BrNO₃ | 294.10 | Not available | A carboxylic acid derivative. |
| 3-Acetyl-6-bromo-2H-chromen-2-one | C₁₁H₇BrO₃ | 267.08 | Not available | A coumarin, not a quinolinone. |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | 268.06 | Not available | Lacks the 3-acetyl group. |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | C₁₁H₉NO₃ | 203.19 | Not available in searches | A closely related quinolinone, but without the 6-bromo substituent. A review of its synthesis and reactions is available.[1] |
Potential Synthetic Pathways
Although a specific protocol for this compound was not found, general methods for the synthesis of related 3-acetyl-4-hydroxyquinolin-2(1H)-ones have been documented.[1] These methods could potentially be adapted for the synthesis of the 6-bromo derivative. A plausible synthetic approach could involve the cyclization of an appropriately substituted aniline precursor.
The logical workflow for a potential synthesis is outlined in the diagram below.
Caption: A potential synthetic pathway for this compound.
Conclusion for Drug Development Professionals
The absence of published data for this compound suggests that this compound may be a novel chemical entity. For researchers and drug development professionals, this presents both an opportunity and a challenge. The synthesis and characterization of this molecule would represent a new contribution to the field of medicinal chemistry. Any investigation into its biological activity would be exploratory. Further research would be required to determine its properties and potential as a therapeutic agent. It is recommended that any future work on this compound begin with a custom synthesis and full analytical characterization, including melting point determination, NMR spectroscopy, and mass spectrometry.
References
The Pharmacological Potential of Substituted Quinolin-4(1H)-ones: A Technical Overview of Their Biological Activities
For Immediate Release
This technical guide provides a comprehensive analysis of the biological activities of quinolin-4(1H)-one derivatives, with a focus on substitutions at the 3- and 6-positions that are analogous to the novel compound 3-Acetyl-6-bromoquinolin-4(1H)-one. Due to a lack of specific published data on this compound, this paper extrapolates potential activities based on structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The quinolin-4-one scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4]
Anticancer Activity of Quinolin-4(1H)-one Derivatives
The quinolin-4-one nucleus is a prominent feature in numerous compounds investigated for their anticancer potential.[5] The biological activity is significantly influenced by the nature and position of substituents on the quinoline ring.[1][2]
Cytotoxic Effects on Cancer Cell Lines
A variety of substituted quinolin-4(1H)-ones have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, a study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones revealed potent activity against human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cells.[1] Notably, compounds with alkyl substituents at the 2-position were generally more potent than those with aryl substituents.[1]
Another study highlighted the antiproliferative effects of 6-bromo-5-nitroquinoline, which showed greater activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines compared to the standard drug 5-fluorouracil.[6] This suggests that the presence of a bromo group at the 6-position can contribute significantly to the cytotoxic potential of the quinoline scaffold.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 | Low µM range | [1] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Low µM range | [1] |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | More potent than 5-FU | [6] |
| 3-Amido-7-chloroquinolin-4-one derivatives | HepG2 | Selective cytotoxicity | [2] |
Table 1: Cytotoxic Activity of Selected Quinolin-4(1H)-one Derivatives
Mechanism of Anticancer Action
The anticancer activity of quinolin-4(1H)-one derivatives is often attributed to their ability to induce apoptosis and cause DNA damage.[1][6] For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells.[1] Similarly, 6-bromo-5-nitroquinoline has been identified as a potential agent for causing cancer cell death through apoptosis.[6] Some quinoline-based analogs have also been found to inhibit DNA-interacting enzymes, such as polymerases and DNA methyltransferases, and can elicit a DNA damage response via p53 activation in cancer cells.[7]
Caption: Postulated mechanism of anticancer activity for quinolin-4(1H)-one derivatives.
Antimicrobial Activity of Quinolin-4(1H)-one Derivatives
The quinolin-4-one (quinolone) structure is the backbone of a major class of synthetic broad-spectrum antibiotics.[1][8] The antibacterial and antifungal activities of these compounds are also highly dependent on their substitution patterns.
Antibacterial Efficacy
Studies on brominated quinolin-4(1H)-ones have demonstrated their potential as antibacterial agents. The bromination of 2-methylquinolin-4(1H)-ones can occur at the C(3) and C(6) positions, and these derivatives are being explored for their ability to interfere with bacterial quorum sensing.[9] A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related quinazolinone, showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[10][11]
| Compound/Derivative Class | Bacterial Strain | Activity | Reference |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High | [10][11] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | High | [10][11] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High | [10][11] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumoniae | High | [10][11] |
| 6-Nitro-3(H)-quinazolin-4-ones | Bacillus subtilis, S. aureus, E. coli | Remarkable | [12] |
Table 2: Antibacterial Activity of Selected Quinolin-4(1H)-one and Quinazolinone Derivatives
Antifungal Potential
While the primary antimicrobial focus for quinolones has been on their antibacterial properties, some derivatives also exhibit antifungal activity. For instance, a series of N-[2-(8-methoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones showed weak antifungal activity.[13] Further research into the structural requirements for potent antifungal quinolin-4-ones is warranted.
Enzyme Inhibitory Activity
Beyond their direct cytotoxic and antimicrobial effects, quinolin-4(1H)-one derivatives have been investigated as inhibitors of various enzymes.
Cytochrome P450 Inhibition
Quinone and anthraquinone derivatives have been shown to inhibit cytochrome P450 enzymes.[14] Given the structural similarities, quinolin-4(1H)-ones may also possess the ability to modulate the activity of these crucial metabolic enzymes. This could have significant implications for drug-drug interactions and the overall pharmacokinetic profile of these compounds.
Other Enzyme Targets
Quinoline-based compounds have been identified as inhibitors of a diverse range of enzymes that interact with DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases.[7] This inhibitory activity presents a promising avenue for the development of novel therapeutic agents, particularly in the context of cancer and infectious diseases.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The cytotoxic activity of quinolin-4(1H)-one derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Carboplatin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Agar Well Diffusion Method for Antibacterial Screening
The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.[10][11]
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) evenly over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) and a standard antibiotic (e.g., Ciprofloxacin) into separate wells. A solvent control is also included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.
Conclusion
While direct experimental data on the biological activity of this compound is not yet available, the extensive research on structurally similar quinolin-4(1H)-one derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of an acetyl group at the 3-position and a bromo group at the 6-position suggests that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This technical guide serves as a valuable resource for directing future research in this exciting area of medicinal chemistry.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. mediresonline.org [mediresonline.org]
- 11. Medires [mediresonline.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Researchers
Disclaimer: Publicly available research specifically detailing the synthesis, properties, and biological applications of 3-Acetyl-6-bromoquinolin-4(1H)-one is limited. This guide, therefore, extrapolates potential uses and experimental methodologies from closely related and well-studied analogous structures, including quinolin-4-one derivatives and 3-acetyl-quinolin-2(1H)-ones. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this specific molecule.
Introduction to the Quinolin-4(1H)-one Scaffold
The quinolin-4(1H)-one moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Compounds bearing this core structure have been investigated for a range of therapeutic applications, including their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] The presence of a bromine atom at the 6-position and an acetyl group at the 3-position of the quinolin-4(1H)-one core in the title compound, this compound, suggests a molecule with significant potential for chemical modification and a unique electronic profile that may confer valuable biological properties.
Potential Synthetic Pathways
A potential synthetic route could be adapted from the synthesis of related 6-bromoquinolin-4-ol derivatives.[4] This would likely involve the reaction of 4-bromoaniline with a suitable three-carbon synthon to construct the heterocyclic ring, followed by acetylation at the C-3 position.
Below is a conceptual workflow for the synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Chemical Reactivity and Derivatization
The 3-acetyl group and the quinolinone core of this compound offer multiple sites for chemical modification, making it a versatile intermediate for the synthesis of a library of derivatives.
-
Reactions at the Acetyl Group: The acetyl moiety is a key functional handle. The ketone can undergo condensation reactions with various amines and hydrazines to form imines, enamines, and hydrazones. The methyl group is susceptible to bromination, creating a bromoacetyl derivative which is a powerful alkylating agent for the synthesis of fused heterocyclic systems like thiazoles and oxazoles.[5]
-
Reactions at the N-H of the Quinolinone: The nitrogen atom of the quinolinone ring can be alkylated or arylated to introduce further diversity and modulate the compound's physicochemical properties.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, to explore structure-activity relationships.
The following diagram illustrates potential derivatization pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 6-Bromoquinolinones: A Technical Review of 3-Acetyl-6-bromoquinolin-4(1H)-one Analogs
A comprehensive analysis of the synthesis, chemical properties, and biological activities of derivatives related to 3-Acetyl-6-bromoquinolin-4(1H)-one reveals a promising scaffold for the development of novel therapeutic agents. While literature directly addressing this compound is sparse, a considerable body of research on its close structural analogs, particularly those with substitutions at the 2 and 4-positions of the quinolinone core, provides valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds. This technical guide consolidates the available data on these derivatives, offering a resource for researchers and drug development professionals.
The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and an acetyl group at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. Research into related structures, such as 3-acetyl-6-bromo-4-phenylquinolin-2(1H)-one and various other 6-bromo-substituted quinolinones, has primarily focused on their anticancer and antimicrobial activities.
Synthesis of 6-Bromoquinolinone Derivatives
The synthesis of 6-bromoquinolinone derivatives often involves multi-step reaction sequences. A common strategy is the Vilsmeier-Haack cyclisation protocol to prepare a key intermediate, 2-chloro-3-formyl quinoline, from N-phenylacetamide. This intermediate can then undergo further reactions to introduce various functionalities. For instance, novel poly-functionalised dihydropyridine quinoline derivatives have been synthesized through a multi-component reaction involving 2-chloro-3-formyl quinoline, malononitrile, aromatic amines, and dimethyl acetylenedicarboxylate in the presence of a catalytic amount of triethylamine.
Another approach involves the condensation of 2-aminoacetophenone with an acid chloride, followed by a base-promoted cyclization to form the quinolin-4-one ring system. Variations in the starting materials allow for the introduction of different substituents on the quinolinone core.
Biological Activity and Quantitative Data
The primary therapeutic area of interest for 6-bromoquinolinone derivatives has been oncology. Several studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. The data, while not available for the exact title compound, highlights the potential of the 6-bromoquinolinone scaffold.
For instance, derivatives of the structurally related 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated significant antiproliferative activity. The following table summarizes the reported IC50 values for selected derivatives against the human liver carcinoma cell line (HEPG2-1).
| Compound | Structure | IC50 (µM) against HEPG2-1 |
| 7c | Pyrazolo[1,5-a]pyrimidine derivative | 2.70 ± 0.28 |
| 23g | Thiazole derivative | 3.50 ± 0.23 |
| 18a | 1,3,4-Thiadiazole derivative | 4.90 ± 0.69 |
Data extracted from a study on 3-acetyl-6-bromo-2H-chromen-2-one derivatives.
Similarly, various 6-bromo quinazoline-4(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. One particular derivative, designated as 8a , which features an aliphatic linker to a thiol group, exhibited potent activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines.[1] This compound also showed selectivity, with a significantly higher IC50 value of 84.20 ± 1.72 µM against the normal cell line MRC-5.[1]
Experimental Protocols
General Procedure for Synthesis of Poly-functionalised Dihydropyridine Quinoline Derivatives
A multi-component reaction protocol is employed for the synthesis of these derivatives. The starting material, 2-chloro-3-formyl quinoline, is prepared via a Vilsmeier-Haack cyclisation of N-phenylacetamide. The subsequent one-pot reaction involves combining 2-chloro-3-formyl quinoline, malononitrile, an appropriate aromatic amine, and dimethyl acetylenedicarboxylate. A catalytic amount of triethylamine is added to the mixture, which is typically stirred in ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The available literature strongly suggests that the 6-bromoquinolinone scaffold is a valuable starting point for the design of novel anticancer agents. While direct data on this compound is lacking, the biological activities of its close analogs underscore the importance of further investigation into this specific compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidation of their mechanism of action, target identification, and in vivo efficacy studies will be crucial steps in advancing these promising compounds towards clinical development. The detailed synthetic protocols and assay methodologies provided in this guide offer a solid foundation for such future endeavors.
References
Methodological & Application
3-Acetyl-6-bromoquinolin-4(1H)-one: A Versatile Intermediate for Drug Discovery and Development
For Immediate Release
[City, State] – 3-Acetyl-6-bromoquinolin-4(1H)-one has emerged as a critical chemical intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. This versatile scaffold provides a foundation for the creation of novel molecules targeting various biological pathways implicated in cancer and other diseases. Researchers and drug development professionals can leverage the reactivity of this intermediate to explore new therapeutic avenues.
Application Notes
This compound serves as a key building block in the synthesis of substituted quinoline derivatives. The presence of the acetyl group at the 3-position and the bromine atom at the 6-position offers multiple sites for chemical modification, allowing for the generation of extensive compound libraries for screening.
Key Applications:
-
Antiproliferative Agents: Derivatives of this compound have shown promise as antiproliferative agents. The quinolin-4(1H)-one core is a known pharmacophore in numerous kinase inhibitors. By modifying the acetyl and bromo substituents, researchers can synthesize potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. Derivatives of this compound are being explored as potential inhibitors of key signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways, which are frequently dysregulated in cancer.[1][2][3][4][5]
-
Medicinal Chemistry Building Block: The reactivity of the acetyl group allows for a variety of chemical transformations, including condensation reactions to form pyrazoles, isoxazoles, and other heterocyclic systems. The bromine atom can be utilized for cross-coupling reactions to introduce further diversity.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a modified Gould-Jacobs reaction.[6][7]
Step 1: Synthesis of Diethyl 2-((4-bromoanilino)methylene)malonate
This reaction involves the condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate.
-
Reagents:
-
4-bromoaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
-
Procedure:
-
Mix equimolar amounts of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate.
-
Heat the mixture at 100-120°C for 1-2 hours.
-
Cool the reaction mixture and collect the solid product.
-
Recrystallize the crude product from ethanol to yield pure diethyl 2-((4-bromoanilino)methylene)malonate.[8]
-
Step 2: Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
The intermediate from Step 1 is cyclized at high temperature.
-
Reagents:
-
Diethyl 2-((4-bromoanilino)methylene)malonate
-
High-boiling solvent (e.g., Dowtherm A)
-
-
Procedure:
-
Heat a solution of diethyl 2-((4-bromoanilino)methylene)malonate in a high-boiling solvent to 240-250°C.
-
Maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture and collect the precipitated solid.
-
Wash the solid with a suitable solvent (e.g., hexane) to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Hydrolysis and Decarboxylation to 6-bromoquinolin-4(1H)-one
The ester from Step 2 is hydrolyzed and decarboxylated.
-
Reagents:
-
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
Aqueous sodium hydroxide
-
Hydrochloric acid
-
-
Procedure:
-
Reflux the ester in an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Heat the resulting 6-bromo-4-hydroxyquinoline-3-carboxylic acid to effect decarboxylation, yielding 6-bromoquinolin-4(1H)-one.
-
Step 4: Acylation to this compound
The final step involves the acylation of the quinolinone.
-
Reagents:
-
6-bromoquinolin-4(1H)-one
-
Acetyl chloride or acetic anhydride
-
A suitable catalyst (e.g., polyphosphoric acid)
-
-
Procedure:
-
Heat a mixture of 6-bromoquinolin-4(1H)-one and the acylating agent in the presence of a catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect and purify the solid to obtain this compound.
-
A microwave-assisted, one-pot synthesis may also be a viable and more efficient alternative.[9][10]
Synthesis of Derivatives and Biological Activity
The 3-acetyl group of this compound is a versatile handle for synthesizing a variety of heterocyclic derivatives. For example, condensation with hydrazines can yield pyrazole-fused quinolones.
Antiproliferative Activity of Related Compounds:
Derivatives of the structurally similar 3-Acetyl-6-bromo-2H-chromen-2-one have demonstrated significant antiproliferative activity against the human liver carcinoma cell line (HEPG2-1).[11][12] This suggests that derivatives of this compound may also possess potent anticancer properties.
| Compound | Target Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 | 2.70 ± 0.28 |
| Thiazole 23g | HEPG2-1 | 3.50 ± 0.23 |
| 1,3,4-Thiadiazole 18a | HEPG2-1 | 4.90 ± 0.69 |
Table 1: Antiproliferative activity of selected derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one.[12]
Signaling Pathways and Experimental Workflows
Derivatives of quinolin-4(1H)-one are known to target key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[13][14] Its aberrant activation is a hallmark of many cancers. Quinolinone-based inhibitors can block this pathway at various nodes, leading to apoptosis and inhibition of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Experimental Workflow for Kinase Inhibitor Screening:
A typical workflow for screening quinolinone derivatives as kinase inhibitors involves several stages, from initial synthesis to in vivo testing.
Caption: Experimental workflow for kinase inhibitor screening.
Logical Relationship for Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for optimizing the potency and selectivity of lead compounds.
Caption: Logical workflow for SAR studies.
References
- 1. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Novel Quinazoline Derivatives Targeting on EGFR Kinase Mediated Signal Pathway in A431 Human Epidermoid Carcinoma Cells [scienceon.kisti.re.kr]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-6-bromoquinolin-4(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. The quinoline scaffold is a prominent structural motif in numerous biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, quinolinone derivatives have garnered significant attention in drug discovery for their potential as inhibitors of critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog/GLI pathways.[1][4] This document provides detailed protocols for the potential application of this compound in cancer research, focusing on its evaluation as an inhibitor of these key signaling cascades and its cytotoxic effects on cancer cell lines.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
| Storage | Store at room temperature, protected from light and moisture |
Data Presentation
The following table summarizes the cytotoxic activity of structurally related quinolinone derivatives against various cancer cell lines, providing a reference for the potential efficacy of this compound.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 (Liver Carcinoma) | MTT Assay | 2.70 ± 0.28 | [5] |
| Thiazole 23g | HEPG2-1 (Liver Carcinoma) | MTT Assay | 3.50 ± 0.23 | [5] |
| 1,3,4-Thiadiazole 18a | HEPG2-1 (Liver Carcinoma) | MTT Assay | 4.90 ± 0.69 | [5] |
| Dihydropyridine quinoline A4 | A549 (Lung Cancer) | MTT Assay | Dose-dependent toxicity observed at 250 µM | [6] |
| Dihydropyridine quinoline A8 | A549 (Lung Cancer) | MTT Assay | Highest toxicity at 125, 250, and 500 µM | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar quinolinone derivatives.[7]
Materials:
-
4-bromoaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Acetyl chloride
-
Pyridine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one: A mixture of 4-bromoaniline and diethyl malonate is heated in the presence of a cyclizing agent such as polyphosphoric acid or Eaton's reagent.
-
The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-4-hydroxyquinolin-2(1H)-one.
-
Acetylation: The synthesized 6-bromo-4-hydroxyquinolin-2(1H)-one is dissolved in a suitable solvent like glacial acetic acid or pyridine.
-
Acetyl chloride is added dropwise to the solution while stirring.
-
The reaction mixture is refluxed for several hours and then cooled to room temperature.
-
The product is precipitated by pouring the reaction mixture into ice water.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to obtain pure this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, HeLa, K-562).[8][9]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[10][11]
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., PTEN-null cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 4: Hedgehog/GLI Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This protocol is for evaluating the inhibitory effect of this compound on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter cell line.[1][3][12]
Materials:
-
NIH/3T3 or other suitable cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
This compound
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine)
-
Dual-Luciferase® Reporter Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and grow to confluency.
-
Compound and Agonist Treatment: Treat the cells with varying concentrations of this compound for 2 hours before adding the Hedgehog pathway agonist.
-
Incubate for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that in agonist-only treated cells to determine the percentage of inhibition.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.
Caption: The Hedgehog signaling pathway and potential points of inhibition by this compound.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 4. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 5. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 6. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Anwendungshinweise und Protokolle zur Derivatisierung von 3-Acetyl-6-bromchinolin-4(1H)-on
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Acetyl-6-bromchinolin-4(1H)-on ist ein vielseitiges heterocyclisches Molekül, das als wichtiger Baustein für die Synthese einer Vielzahl von komplexeren Molekülen mit potenziellen pharmakologischen Aktivitäten dient. Die Präsenz von drei reaktiven Zentren – dem Acetylrest an Position 3, dem Bromatom an Position 6 und dem Stickstoffatom des Chinolinonrings – ermöglicht eine breite Palette von chemischen Modifikationen. Diese Anwendungshinweise bieten detaillierte Protokolle für die Derivatisierung dieses Moleküls, um die Entwicklung neuer Wirkstoffkandidaten zu unterstützen. Die Chinolon-Grundstruktur ist in vielen antibakteriellen Wirkstoffen von Bedeutung.
Derivatisierungsstrategien
Die Derivatisierung von 3-Acetyl-6-bromchinolin-4(1H)-on kann gezielt an zwei Hauptpositionen erfolgen:
-
Reaktionen am 3-Acetylrest: Die Carbonylgruppe des Acetylrests ist ein idealer Angriffspunkt für Kondensationsreaktionen, insbesondere zur Bildung von neuen heterocyclischen Ringen.
-
Kreuzkupplungsreaktionen am 6-Brom-Substituenten: Das Bromatom am aromatischen Ring ermöglicht die Einführung verschiedener funktioneller Gruppen mittels Palladium-katalysierter Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung und der Buchwald-Hartwig-Aminierung.
Dieser Leitfaden beschreibt Protokolle für beide Ansätze.
Diagramm des Allgemeinen Derivatisierungsworkflows
Abbildung 1: Allgemeiner Workflow für die Derivatisierung.
Derivatisierung am 3-Acetylrest: Synthese von Pyrazolo[4,3-c]chinolin-Derivaten
Die Reaktion des 3-Acetylrests mit Hydrazinhydrat führt zur Bildung eines anellierten Pyrazolrings, wodurch das Pyrazolo[4,3-c]chinolin-Grundgerüst entsteht. Solche Strukturen sind für ihre potenziellen entzündungshemmenden und antitumoralen Eigenschaften bekannt.[1][2]
Experimentelles Protokoll: Synthese von 6-Brom-3-methyl-1H-pyrazolo[4,3-c]chinolin-4(5H)-on
Abbildung 2: Workflow der Pyrazol-Synthese.
Materialien:
-
3-Acetyl-6-bromchinolin-4(1H)-on (1 Äq.)
-
Hydrazinhydrat (80%ige Lösung, 2 Äq.)
-
Ethanol (als Lösungsmittel)
-
Rundkolben mit Rückflusskühler
-
Heizpilz mit Magnetrührer
-
Ausrüstung zur Vakuumfiltration
Durchführung:
-
In einem 100-ml-Rundkolben wird 1,0 g (3,56 mmol) 3-Acetyl-6-bromchinolin-4(1H)-on in 30 ml Ethanol suspendiert.
-
Unter Rühren werden 0,45 ml (7,12 mmol) Hydrazinhydrat (80%) zugegeben.
-
Die Reaktionsmischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Der ausgefallene Feststoff wird durch Vakuumfiltration abgetrennt.
-
Der Filterkuchen wird mit einer kleinen Menge kalten Ethanols gewaschen, um Verunreinigungen zu entfernen.
-
Das Produkt wird im Vakuum getrocknet.
Erwartete Ergebnisse:
| Eigenschaft | Wert |
| Produkt | 6-Brom-3-methyl-1H-pyrazolo[4,3-c]chinolin-4(5H)-on |
| Ausbeute | 75-85% |
| Aussehen | Weißer bis cremefarbener Feststoff |
| Schmelzpunkt | >300 °C |
| IR (KBr, cm⁻¹) | 3290 (N-H), 1650 (C=O, Amid), 1610 (C=N) |
| ¹H-NMR (DMSO-d₆, δ) | 2.5 (s, 3H, CH₃), 7.4-8.2 (m, 3H, Ar-H), 11.5 (s, 1H, NH, Amid), 13.0 (s, 1H, NH, Pyrazol) |
| MS (m/z) | 277/279 [M⁺, M⁺+2] |
Anmerkung: Die hier angegebenen spektroskopischen Daten sind Schätzwerte, die auf analogen Strukturen basieren. Die tatsächlichen Werte können abweichen.
Derivatisierung am 6-Brom-Substituenten
A. Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen, die die Synthese von 6-Aryl- oder 6-Vinyl-Derivaten ermöglicht.[3][4][5]
Abbildung 3: Workflow der Suzuki-Miyaura-Kupplung.
Materialien:
-
3-Acetyl-6-bromchinolin-4(1H)-on (1 Äq.)
-
Phenylboronsäure (1.2 Äq.)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0.05 Äq.)
-
Natriumcarbonat (Na₂CO₃) (2 M wässrige Lösung, 2 Äq.)
-
Toluol
-
Ausrüstung für Reaktionen unter Inertgasatmosphäre (z.B. Schlenk-Linie)
Durchführung:
-
In einem Schlenk-Kolben werden 280 mg (1 mmol) 3-Acetyl-6-bromchinolin-4(1H)-on, 146 mg (1.2 mmol) Phenylboronsäure und 58 mg (0.05 mmol) Pd(PPh₃)₄ in 10 ml Toluol gegeben.
-
Es werden 2 ml einer 2 M wässrigen Natriumcarbonatlösung zugegeben.
-
Das Reaktionsgefäß wird mehrmals evakuiert und mit Argon oder Stickstoff gespült.
-
Die Mischung wird unter einer Inertgasatmosphäre für 12 Stunden bei 80-90 °C gerührt.
-
Nach dem Abkühlen wird die organische Phase abgetrennt. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat) gereinigt.
Erwartete Ergebnisse:
| Eigenschaft | Wert |
| Produkt | 3-Acetyl-6-phenylchinolin-4(1H)-on |
| Ausbeute | 60-75% |
| Aussehen | Heller Feststoff |
| ¹H-NMR (CDCl₃, δ) | 2.7 (s, 3H, COCH₃), 7.3-8.5 (m, 9H, Ar-H), 12.0 (s, 1H, NH) |
| MS (m/z) | 277 [M⁺] |
B. Buchwald-Hartwig-Aminierung
Diese Reaktion ermöglicht die Bildung von C-N-Bindungen und ist ideal für die Einführung von primären oder sekundären Aminen an der C6-Position des Chinolinon-Rings.[6][7]
Abbildung 4: Workflow der Buchwald-Hartwig-Aminierung.
Materialien:
-
3-Acetyl-6-bromchinolin-4(1H)-on (1 Äq.)
-
Morpholin (1.2 Äq.)
-
Tris(dibenzylidenaceton)dipalladium(0) [Pd₂(dba)₃] (0.02 Äq.)
-
Xantphos (0.04 Äq.)
-
Cäsiumcarbonat (Cs₂CO₃) (1.4 Äq.)
-
1,4-Dioxan (wasserfrei)
-
Ausrüstung für Reaktionen unter Inertgasatmosphäre
Durchführung:
-
Ein Schlenk-Rohr wird mit 280 mg (1 mmol) 3-Acetyl-6-bromchinolin-4(1H)-on, 455 mg (1.4 mmol) Cäsiumcarbonat, 18 mg (0.02 mmol) Pd₂(dba)₃ und 23 mg (0.04 mmol) Xantphos befüllt.
-
Das Rohr wird evakuiert und mit Argon gefüllt.
-
10 ml wasserfreies Dioxan und 0.11 ml (1.2 mmol) Morpholin werden zugegeben.
-
Die Mischung wird für 18 Stunden bei 100 °C gerührt.
-
Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert und das Filtrat im Vakuum eingeengt.
-
Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.
-
Die organische Phase wird getrocknet, eingeengt und das Rohprodukt mittels Säulenchromatographie gereinigt.
Erwartete Ergebnisse:
| Eigenschaft | Wert |
| Produkt | 3-Acetyl-6-morpholinochinolin-4(1H)-on |
| Ausbeute | 65-80% |
| Aussehen | Gelblicher Feststoff |
| ¹H-NMR (CDCl₃, δ) | 2.6 (s, 3H, COCH₃), 3.2 (t, 4H, N-CH₂), 3.9 (t, 4H, O-CH₂), 7.0-7.8 (m, 3H, Ar-H), 11.8 (s, 1H, NH) |
| MS (m/z) | 286 [M⁺] |
Zusammenfassung der quantitativen Daten
| Derivatisierungsmethode | Produkt | Theoretische Molmasse ( g/mol ) | Typische Ausbeute (%) |
| Kondensation mit Hydrazin | 6-Brom-3-methyl-1H-pyrazolo[4,3-c]chinolin-4(5H)-on | 278.11 | 75-85 |
| Suzuki-Miyaura-Kupplung | 3-Acetyl-6-phenylchinolin-4(1H)-on | 277.31 | 60-75 |
| Buchwald-Hartwig-Aminierung | 3-Acetyl-6-morpholinochinolin-4(1H)-on | 286.32 | 65-80 |
Sicherheitshinweise: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist zu tragen. Palladiumkatalysatoren und organische Lösungsmittel sind mit Vorsicht zu handhaben. Die Sicherheitsdatenblätter aller verwendeten Chemikalien sind zu beachten.
References
- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the plausible reaction mechanism for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one, along with adaptable experimental protocols and a summary of the potential applications of this class of compounds in research and drug development.
Introduction
Quinolin-4(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their planar structure allows for intercalation with DNA and interaction with various enzymatic active sites. The presence of a bromine atom at the 6-position and an acetyl group at the 3-position of the quinolinone ring in this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. This document outlines a probable synthetic route and provides foundational protocols for its preparation and handling in a research setting.
Plausible Reaction Mechanism: Conrad-Limpach-Knorr Synthesis
A likely and widely used method for the synthesis of 4-quinolinones is the Conrad-Limpach-Knorr synthesis. This pathway involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, the proposed starting materials would be 4-bromoaniline and ethyl acetoacetate.
The reaction proceeds in two key stages:
-
Condensation: The amino group of 4-bromoaniline nucleophilically attacks the keto-carbonyl carbon of ethyl acetoacetate, followed by dehydration to form the ethyl (E)-3-((4-bromophenyl)amino)but-2-enoate intermediate. This step is typically catalyzed by acid.
-
Cyclization: The intermediate undergoes thermal cyclization at high temperatures. An intramolecular acylation occurs where the benzene ring attacks the ester carbonyl, followed by elimination of ethanol and tautomerization to yield the stable this compound.
Reaction Pathway Diagram
Caption: Plausible two-step synthesis of this compound.
Experimental Protocols
The following are adapted protocols based on established procedures for the synthesis of similar quinolinone derivatives.[1][2] Researchers should optimize these conditions for the specific target molecule.
Protocol 1: Synthesis of Ethyl (E)-3-((4-bromophenyl)amino)but-2-enoate (Intermediate)
-
Reactants:
-
4-bromoaniline (1 equivalent)
-
Ethyl acetoacetate (1.1 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromoaniline, ethyl acetoacetate, and toluene.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Reactants:
-
Ethyl (E)-3-((4-bromophenyl)amino)but-2-enoate (1 equivalent)
-
Diphenyl ether (high-boiling solvent)
-
-
Procedure:
-
In a high-temperature reaction setup (e.g., a three-necked flask with a thermometer and mechanical stirrer), heat diphenyl ether to approximately 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature for 15-30 minutes. The product will precipitate out of the solution upon formation.
-
Monitor the completion of the cyclization by TLC.
-
Allow the mixture to cool to room temperature.
-
Add petroleum ether to the cooled mixture to further precipitate the product and to dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with petroleum ether or ethyl acetate to remove residual diphenyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.
-
Quantitative Data for Analogous Reactions
| Step | Reactants | Solvent | Temperature | Reaction Time | Yield |
| Condensation | 4-Bromoaniline, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ethanol | 80 °C (Reflux) | 3.5 hours | ~99% |
| Cyclization | 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether | 190 °C | 10 minutes | ~60% |
Potential Applications in Research and Drug Development
The this compound scaffold is a promising starting point for the development of novel compounds with a range of biological activities. The quinolinone core is a known pharmacophore with applications in various therapeutic areas.
Workflow for Drug Discovery Application
Caption: Drug discovery workflow starting from this compound.
The acetyl group at the 3-position is a key functional handle for further chemical modifications, allowing for the generation of a diverse library of derivatives. These derivatives can be screened for various biological activities, including but not limited to:
-
Anticancer Agents: Many quinolinone derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The quinolone scaffold is famous for its antibacterial properties (e.g., fluoroquinolones). Novel derivatives could be explored for activity against drug-resistant strains.
-
Enzyme Inhibitors: The planar aromatic system can interact with the active sites of enzymes such as kinases, topoisomerases, and polymerases.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood, especially the high-temperature cyclization step.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for 3-Acetyl-6-bromoquinolin-4(1H)-one as a Versatile Building Block
Disclaimer: As of late 2025, detailed research and application data specifically for 3-Acetyl-6-bromoquinolin-4(1H)-one are limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-documented chemistry of a closely related and structurally similar analogue, 3-acetyl-4-hydroxyquinolin-2(1H)-one . This analogue serves as a representative model to demonstrate the potential synthetic utility and derivatization of the target molecule. Researchers should adapt and optimize these protocols accordingly for this compound, taking into account the potential differences in reactivity due to the substitution pattern (4-oxo vs. 4-hydroxy-2-oxo and the presence of the 6-bromo substituent).
Introduction
Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive acetyl group at the 3-position, combined with the quinolinone core, makes 3-acetyl-quinolinone derivatives highly valuable building blocks for the synthesis of diverse heterocyclic systems and potential drug candidates. The bromine atom at the 6-position offers a handle for further functionalization, for instance, through cross-coupling reactions, to introduce additional molecular diversity.
These application notes provide an overview of the synthetic potential of 3-acetyl-quinolinone derivatives, focusing on their use in constructing more complex molecular architectures with potential therapeutic applications.
Applications in the Synthesis of Bioactive Heterocycles
The 3-acetyl group is a key functional handle that can participate in a variety of chemical transformations, allowing for the construction of fused heterocyclic systems. These reactions often leverage the reactivity of the acetyl carbonyl and the adjacent enolizable proton.
Synthesis of Pyrazolo[4,3-c]quinolinones
The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-ones with various hydrazines provides a direct route to pyrazolo[4,3-c]quinolin-4(5H)-ones. These fused heterocyclic systems are of significant interest as they have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.
Synthesis of Pyrano[3,2-c]quinolines
Through Vilsmeier-Haack type reactions, the 3-acetyl-quinolinone core can be transformed into pyrano[3,2-c]quinoline derivatives. This is achieved by reacting the building block with a mixture of dimethylformamide (DMF) and phosphorus oxychloride, leading to the formation of a fused pyran ring with a formyl group, which can be further elaborated.
Synthesis of Isoxazolo[4,5-c]quinolinones and Pyrimido[5,4-c]quinolinones
Condensation of the 3-acetyl group with nitrogen-based nucleophiles like hydroxylamine, urea, thiourea, or guanidine leads to the formation of isoxazole or pyrimidine rings fused to the quinolinone core.[1] These heterocyclic systems are present in various biologically active molecules.
Potential Therapeutic Applications of Derivatives
Derivatives of the quinolinone scaffold have been extensively explored for various therapeutic applications. The core structure is a known pharmacophore that can be tailored to interact with specific biological targets.
Anticancer Activity
Quinolinone derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and the disruption of tubulin polymerization.[2] The ability to synthesize a library of diverse derivatives from a common building block is a key strategy in the discovery of new oncology drug candidates.
Antimicrobial Activity
The quinolinone nucleus is a well-established scaffold for antimicrobial agents.[3][4][5] By modifying the substituents on the quinolinone ring, it is possible to develop compounds with potent activity against a range of bacterial and fungal pathogens.
Kinase Inhibitory Activity
Many small molecule kinase inhibitors feature a quinoline or quinolinone core.[6] These compounds can target key kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. The this compound building block provides a foundation for the synthesis of novel kinase inhibitors.
Experimental Protocols (Based on 3-acetyl-4-hydroxyquinolin-2(1H)-one Analogue)
The following are representative protocols for the derivatization of a 3-acetyl-quinolinone core.
Protocol 4.1: Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones
This protocol describes the cyclocondensation reaction of a 3-acetyl-4-hydroxyquinolin-2(1H)-one with a hydrazine to form a pyrazolo-fused quinolinone.
Materials:
-
3-acetyl-4-hydroxyquinolin-2(1H)-one derivative (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of the 3-acetyl-4-hydroxyquinolin-2(1H)-one derivative in ethanol, add the corresponding hydrazine.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Protocol 4.2: Vilsmeier-Haack Reaction for Pyrano[3,2-c]quinoline Synthesis
This protocol outlines the formation of a pyrano-fused quinoline using the Vilsmeier-Haack reagent.
Materials:
-
N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one (1.0 eq)
-
Dimethylformamide (DMF) (as reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
Procedure:
-
Cool a flask containing dimethylformamide to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add the N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative reaction yields for the synthesis of heterocyclic derivatives from 3-acetyl-4-hydroxyquinolin-2(1H)-one analogues, as reported in the literature.
| Product Type | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Pyrazolo[4,3-c]quinolin-4(5H)-ones | 3-acetyl-4-hydroxyquinolin-2(1H)-ones, Hydrazines | Ethanol | Reflux | Not Specified | [1] |
| Pyrano[3,2-c]quinoline-3-carboxaldehyde | 1-ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one, DMF, POCl₃ | - | Reflux | Not Specified | [1] |
| Isoxazolo[4,5-c]quinolinone | 3-acetyl-4-hydroxyquinolin-2(1H)-one, Hydroxylamine HCl | Ethanol | Reflux | Not Specified | [1] |
| Pyrimido[5,4-c]quinolinones | 3-acetyl-4-hydroxyquinolin-2(1H)-one, Urea/Thiourea/Guanidine | Ethanol | Reflux | Not Specified | [1] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the derivatization of this compound.
Signaling Pathway Diagram
Caption: Potential inhibition of pro-survival signaling pathways by quinolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. US6794391B2 - Derivatives of pyrimido[6.1-a]isoquinolin-4-one - Google Patents [patents.google.com]
- 3. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. 6-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Application Note: A Scalable Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolin-4(1H)-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. The synthesis of specifically substituted quinolinones, such as 3-Acetyl-6-bromoquinolin-4(1H)-one, is crucial for the development of new therapeutic agents. This application note provides a detailed, multi-step protocol for the scale-up synthesis of this target compound, focusing on process control, safety, and isolation of a high-purity final product. The described methodology is based on a modified Gould-Jacobs reaction followed by a targeted acylation, ensuring a robust and scalable process.
Overall Synthetic Pathway
The synthesis is divided into two main parts: the formation of the quinolinone core and the subsequent acylation at the C-3 position.
Figure 1: Overall synthetic pathway for this compound.
Part 1: Synthesis of 6-Bromoquinolin-4(1H)-one (Intermediate C)
This part details the construction of the core heterocyclic structure.
Experimental Protocol
Step 1: Condensation of 4-Bromoaniline with DEEM
-
To a 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromoaniline (8.6 kg, 50 mol).
-
Add toluene (40 L) and stir the mixture to form a solution.
-
Slowly add diethyl ethoxymethylenemalonate (DEEM) (11.35 kg, 52.5 mol) to the reactor over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to 60°C and remove the toluene under reduced pressure to yield crude Intermediate A as a viscous oil.
Step 2: Thermal Cyclization
-
In a separate 100 L stainless steel reactor rated for high temperatures and equipped with a high-torque mechanical stirrer, nitrogen inlet, and a condenser for high-boiling point distillates, charge diphenyl ether (50 L).
-
Heat the diphenyl ether to 250°C under a slow stream of nitrogen.
-
Slowly add the crude Intermediate A from the previous step to the hot diphenyl ether over a period of 2 hours using a pressure-equalizing dropping funnel. Ethanol will distill off during the addition.
-
Maintain the reaction temperature at 250°C for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to 100°C.
-
Add hexane (50 L) slowly to precipitate the product, Intermediate B.
-
Further cool the slurry to 20-25°C and stir for 2 hours.
-
Filter the solid product using a centrifuge or a Nutsche filter-dryer.
-
Wash the filter cake with hexane (2 x 20 L) and dry under vacuum at 80°C to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Intermediate B).
Step 3: Saponification and Decarboxylation
-
To a 100 L jacketed glass reactor, add the crude Intermediate B and a 10% aqueous sodium hydroxide solution (60 L).
-
Heat the mixture to reflux (approx. 100°C) for 6 hours until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture to 20-25°C.
-
Slowly and carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A thick precipitate will form.
-
Stir the slurry for 2 hours at room temperature.
-
Filter the solid, wash thoroughly with deionized water until the washings are neutral, and then with acetone (2 x 10 L).
-
Dry the solid in a vacuum oven at 100°C to a constant weight to yield 6-bromoquinolin-4(1H)-one (Intermediate C).
Part 2: Acylation to this compound
This part describes the final functionalization to obtain the target molecule.
Experimental Protocol
Step 4: Friedel-Crafts Acylation
-
To a 100 L jacketed glass reactor, under a nitrogen atmosphere, add dichloromethane (DCM, 60 L) and cool to 0-5°C.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (8.0 kg, 60 mol) in portions, keeping the temperature below 10°C.
-
Slowly add acetyl chloride (4.3 kg, 55 mol) via a dropping funnel over 30 minutes, maintaining the temperature at 0-5°C.
-
Stir the mixture for 30 minutes to form the acylium ion complex.
-
Add 6-bromoquinolin-4(1H)-one (Intermediate C) (9.0 kg, 40 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice (50 kg) and concentrated HCl (5 L).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 L).
-
Combine the organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude final product.
Purification Protocol
-
Transfer the crude product to a 100 L crystallization vessel.
-
Add hot ethyl acetate (approx. 50 L) and heat to reflux to dissolve the solid completely.
-
Slowly cool the solution to room temperature over 4-6 hours to allow for crystallization.
-
Further cool to 0-5°C in an ice bath and hold for 2 hours.
-
Filter the crystalline solid, wash with cold ethyl acetate (2 x 10 L), and dry in a vacuum oven at 60°C to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis.
| Parameter | Step 1 (Intermediate A) | Step 2 (Intermediate B) | Step 3 (Intermediate C) | Step 4 & Purification (Final Product) |
| Starting Material | 4-Bromoaniline | Crude Intermediate A | Intermediate B | Intermediate C |
| Quantity (kg) | 8.6 | ~17.1 (theor.) | ~14.9 (from 95% yield) | 9.0 |
| Moles | 50 | ~50 | ~47.5 | 40 |
| Product M.W. | 342.19 g/mol | 296.12 g/mol | 224.06 g/mol | 266.09 g/mol |
| Theoretical Yield (kg) | 17.1 | 15.8 | 10.6 | 10.6 |
| Actual Yield (kg) | - (used directly) | 14.9 | 9.9 | 8.5 |
| Overall Yield (%) | - | ~95% | ~93% | ~80% |
| Purity (by HPLC) | - | >95% | >98% | >99.5% |
Process Workflow and Safety
Workflow for Thermal Cyclization and Purification
The thermal cyclization and subsequent purification are critical steps requiring careful control.
Figure 2: Workflow for critical scale-up steps.
Safety Considerations
-
High-Temperature Operations: The thermal cyclization at 250°C is a high-risk step.[1][2] It must be conducted in a reactor designed for such temperatures with a reliable heating/cooling system.[3] A thermal hazard assessment should be performed to understand the potential for runaway reactions.[4] All personnel must use appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.
-
Reagent Handling: Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. They must be handled in a dry, inert atmosphere. Quenching of the acylation reaction is highly exothermic and must be performed slowly and with adequate cooling.
-
Solvent Hazards: Toluene, hexane, and dichloromethane are flammable and/or toxic. All transfers and reactions should be conducted in a well-ventilated area or in a closed system to minimize exposure.
-
Pressure Management: The condensation and acylation steps may evolve gases (ethanol, HCl). Reactors must be properly vented to prevent pressure buildup.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Acetyl-6-bromoquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to the polar nature of the quinolinone ring and the acetyl group, polar solvents are generally suitable for recrystallization. Ethanol, isopropanol, or acetic acid are good starting points. Solvent mixtures, such as ethanol/water or dioxane/water, can also be effective for optimizing crystal growth and purity.
Q3: What type of stationary and mobile phases should be used for column chromatography of this compound?
A3: For normal-phase column chromatography, silica gel is the recommended stationary phase due to the polar nature of the target molecule. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is typically effective for elution. For more polar impurities, a mobile phase containing a small percentage of methanol may be necessary.
Q4: What are the likely impurities I might encounter in my crude product?
A4: If synthesized via a Conrad-Limpach or similar reaction, common impurities include unreacted starting materials like 4-bromoaniline and ethyl acetoacetate, as well as potential side-products from alternative cyclization pathways or incomplete reactions.
Q5: My purified compound appears as an off-white or yellowish powder. Is this normal?
A5: Pure this compound is expected to be a white to pale yellow solid. A significant yellow or brown coloration may indicate the presence of residual starting materials or degradation by-products. Further purification may be required if high purity is essential.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
| Possible Cause | Suggested Solution |
| Incomplete dissolution of impurities. | Ensure the crude material is fully dissolved in the minimum amount of hot solvent. If insoluble material persists, perform a hot filtration to remove it before allowing the solution to cool. |
| Supersaturation or too rapid cooling. | Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a previously obtained pure crystal can also be effective. |
| Inappropriate solvent choice. | The solvent may be too good a solvent for the compound. Try a less polar solvent or a solvent mixture to decrease solubility at lower temperatures. |
Issue 2: Poor Separation or Streaking on TLC/Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | If the compound remains at the baseline, the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol). If the compound runs with the solvent front, decrease the polarity. |
| Compound interacting strongly with silica gel. | The acidic nature of silica gel can sometimes cause streaking with nitrogen-containing heterocycles. Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can often resolve this issue. |
| Overloading the TLC plate or column. | Applying too much sample can lead to broad, streaky bands. Use a more dilute solution for spotting on TLC. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:50 ratio of sample to silica gel by weight). |
Issue 3: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Loss of product during transfers. | Ensure all vessels are rinsed with the purification solvent to recover any adhering product. |
| Product is partially soluble in the cold recrystallization solvent. | After crystallization, cool the flask in an ice bath to minimize the solubility of the product in the mother liquor before filtration. |
| Incorrect mobile phase for column chromatography. | If the chosen eluent is too polar, the desired compound may co-elute with impurities, leading to the collection of mixed fractions and subsequent loss of pure product. Optimize the solvent system using TLC first. |
Quantitative Data Summary
The following table summarizes typical, albeit illustrative, purification outcomes for this compound based on common laboratory practices. Actual results may vary depending on the quality of the crude material.
| Purification Method | Solvent/Eluent System | Typical Recovery Yield (%) | Purity by HPLC (%) |
| Recrystallization | Ethanol | 75-85 | >98 |
| Recrystallization | Isopropanol/Water (10:1) | 80-90 | >99 |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (Gradient: 1:1 to 0:1) | 60-75 | >99.5 |
| Column Chromatography | Silica Gel, Dichloromethane:Methanol (Gradient: 100:0 to 95:5) | 65-80 | >99 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
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Add a magnetic stir bar and approximately 15-20 mL of ethanol.
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Heat the mixture on a hotplate with stirring until the solid dissolves completely. If necessary, add more ethanol dropwise to achieve full dissolution at boiling.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol (2-3 mL).
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Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
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Prepare a slurry of 30 g of silica gel in a 1:1 mixture of hexane and ethyl acetate.
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Pack a glass column with the silica gel slurry.
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Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the initial eluent.
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Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
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Carefully add the dried sample-silica mixture to the top of the column.
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Begin elution with a 1:1 hexane:ethyl acetate mixture, collecting fractions.
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Gradually increase the polarity of the eluent to 100% ethyl acetate to elute the desired compound.
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Monitor the fractions by TLC (e.g., using 1:1 hexane:ethyl acetate as the mobile phase).
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Purification and troubleshooting workflow for this compound.
Caption: Logical decision tree for troubleshooting common purification issues.
Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, which is often prepared via a Conrad-Limpach or Gould-Jacobs type reaction.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, primarily related to reaction conditions and reagent purity.
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Incomplete Cyclization: The thermal cyclization step is critical and requires high temperatures. Insufficient temperature or reaction time can lead to the accumulation of the intermediate enamine (from the Conrad-Limpach pathway) or the anilinomethylenemalonate (from the Gould-Jacobs pathway).
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Troubleshooting: Ensure your high-boiling solvent reaches the optimal temperature (typically >250 °C) and maintain it for the recommended duration. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the disappearance of the intermediate.
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Sub-optimal Solvent: The choice of a high-boiling point solvent is crucial for the cyclization step.[1]
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Troubleshooting: Solvents like Dowtherm A or diphenyl ether are commonly used. Ensure the solvent is anhydrous and of high purity.
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Reagent Quality: The purity of the starting materials, 4-bromoaniline and ethyl acetoacetate (or a related β-ketoester), is important. Impurities can lead to side reactions.
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Troubleshooting: Use freshly distilled or purified starting materials.
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Q2: I've isolated a major byproduct with a similar mass to my target compound. What could it be?
The most probable isomeric byproduct is the 2-hydroxyquinoline derivative, also known as the Knorr product.[2]
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Formation: In the Conrad-Limpach synthesis, the initial reaction between 4-bromoaniline and ethyl acetoacetate can occur at either the keto or the ester group of the β-ketoester. Reaction at the ester group, favored at higher initial condensation temperatures, leads to the formation of a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer.
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Identification: The 2-hydroxy and 4-hydroxy isomers can often be distinguished by their spectroscopic data (NMR, IR) and differing physical properties such as melting point and solubility.
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Prevention: To favor the formation of the desired 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature to form the kinetic enamine product, which then undergoes high-temperature cyclization.
Q3: My final product seems to be missing the acetyl group. Why did this happen?
Deacetylation is a potential side reaction under harsh conditions.
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Cause: The 3-acetyl group can be cleaved under strongly acidic or basic conditions, or at very high temperatures for prolonged periods, leading to the formation of 6-bromoquinolin-4(1H)-one.
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Troubleshooting:
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Avoid excessively high temperatures or prolonged heating during the cyclization step.
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During workup, use milder acidic or basic conditions for extractions and washes.
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If deacetylation is a persistent issue, consider a synthetic route that introduces the acetyl group at a later stage.
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Q4: I'm observing a complex mixture of products that are difficult to separate. What could be the issue?
A complex product mixture can arise from a combination of the issues mentioned above, as well as potential dimerization or polymerization.
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Cause: At the high temperatures required for cyclization, various side reactions can occur, leading to a range of related impurities. Dimerization of the quinolone product can also occur under thermal stress.
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Troubleshooting:
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Optimize Reaction Conditions: Carefully control the temperature and reaction time of the cyclization step. A lower temperature for a longer duration may be preferable to a very high temperature for a short time.
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Purification Strategy: A multi-step purification process may be necessary. This could involve column chromatography with a carefully selected solvent system, followed by recrystallization.
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Protecting Groups: For complex syntheses, consider the use of protecting groups to prevent unwanted side reactions.
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Experimental Protocols
Representative Synthesis of this compound via Conrad-Limpach Reaction
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Step 1: Formation of the Enamine Intermediate
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In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene or ethanol.
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Add ethyl acetoacetate (1.1 equivalents) to the solution.
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A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
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Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.
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Monitor the reaction by TLC until the 4-bromoaniline is consumed.
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Remove the solvent and any water formed under reduced pressure to yield the crude enamine intermediate. This intermediate is often an oil and can be used in the next step without further purification.
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Step 2: Thermal Cyclization
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Add a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to the crude enamine intermediate.
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Heat the mixture to a high temperature (typically 250-260 °C) with vigorous stirring.
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Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC for the formation of the product and the disappearance of the intermediate.
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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Dilute the mixture with a suitable solvent like hexane or petroleum ether to further precipitate the product.
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Collect the solid product by filtration and wash with the same solvent to remove the high-boiling solvent.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
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Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the exact percentages of side products for the synthesis of this compound. The prevalence of these byproducts is highly dependent on the specific reaction conditions employed. However, for the Conrad-Limpach synthesis of 4-hydroxyquinolines in general, the following qualitative observations have been made:
| Side Product | Typical Conditions Favoring Formation | Notes |
| 2-Hydroxyquinoline Isomer | High initial condensation temperature | This is often the major impurity if the initial step is not controlled. |
| Incompletely Cyclized Intermediate | Insufficient temperature or time in the cyclization step | Can be a significant impurity if the reaction does not go to completion. |
| Deacetylated Product | Prolonged heating at very high temperatures; harsh acidic/basic workup | The stability of the acetyl group is a key consideration. Quinolones are generally stable to heat, but prolonged exposure can lead to degradation.[3] |
| Dimerization/Polymerization Products | Excessive temperatures and reaction times | Less common but possible under forcing conditions. |
Visualizing Potential Side Reactions
The following diagrams illustrate key reaction pathways and potential side reactions.
Caption: Potential side reaction pathways in the Conrad-Limpach synthesis.
Caption: A troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, which typically proceeds via a Gould-Jacobs reaction to form the quinolinone core, followed by C-acetylation.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Yield of 6-bromoquinolin-4(1H)-one | - Incomplete Condensation: The initial reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) may be incomplete. - Insufficient Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, often above 250°C.[1] - Reaction Time Too Short: The cyclization step may require several hours at reflux. | - Ensure equimolar or a slight excess of DEEM is used. Monitor the reaction progress by TLC. - Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperature.[1] Alternatively, microwave-assisted synthesis can significantly improve yields and reduce reaction times.[2] - Optimize reaction time; prolonged heating can also lead to degradation. A time-temperature study is recommended. |
| SYN-002 | Formation of Multiple Products (Isomers) | - Lack of Regioselectivity: If a substituted aniline with multiple ortho positions is used, cyclization can occur at different sites, leading to a mixture of regioisomers. | - For 3-substituted anilines, a mixture of 5- and 7-substituted quinolinones is common. Chromatographic separation is often required. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position. |
| SYN-003 | Product Degradation (Dark-colored reaction mixture) | - Excessive Heat or Prolonged Reaction Time: High temperatures required for cyclization can lead to decomposition of the product and starting materials.[1] - Oxidation: The quinolinone ring can be susceptible to oxidation at high temperatures. | - Carefully control the reaction temperature and time. Microwave synthesis can offer better control and shorter reaction times, minimizing degradation.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| ACE-001 | Low Yield of this compound | - Inefficient Acetylation: The C-acetylation of the 6-bromoquinolin-4(1H)-one intermediate may be sluggish. - O-Acetylation as a Side Reaction: Acetylation can occur on the hydroxyl group at the 4-position instead of the carbon at the 3-position. | - Use a suitable acetylating agent such as acetyl chloride or acetic anhydride in the presence of a catalyst like polyphosphoric acid (PPA).[3] - The choice of solvent and catalyst can influence C- vs. O-acetylation. Anhydrous conditions are crucial. O-acetylated products can sometimes be rearranged to the C-acetylated product under specific conditions. |
| PUR-001 | Difficulty in Purification | - Contamination with High-Boiling Point Solvent: Solvents like diphenyl ether are difficult to remove. - Similar Polarity of Byproducts: Side products from the reaction may have similar polarity to the desired product, making chromatographic separation challenging. - Product Instability: Some quinolinone derivatives can be unstable, especially in solution and when exposed to light or oxygen. | - After the reaction, allow the mixture to cool, which should cause the product to precipitate. The product can then be filtered and washed with a suitable solvent like cold acetonitrile or ether.[4] - Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) can be effective. If column chromatography is necessary, careful selection of the stationary and mobile phases is critical. - Minimize exposure to light and air during purification and storage. Use degassed solvents for chromatography if instability is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the Gould-Jacobs reaction, where 4-bromoaniline is reacted with an acyl malonic ester like diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization to yield 6-bromoquinolin-4(1H)-one. The second step is the C-acetylation at the 3-position using an acetylating agent like acetyl chloride or acetic anhydride.
Q2: Why is a high temperature required for the cyclization step?
A2: The intramolecular cyclization in the Gould-Jacobs reaction involves the formation of a new ring and has a high activation energy. Temperatures exceeding 250°C are often necessary to overcome this energy barrier and achieve a reasonable reaction rate.[1]
Q3: Can microwave synthesis be used for this reaction?
A3: Yes, microwave-assisted synthesis is highly recommended for the Gould-Jacobs reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities by providing rapid and uniform heating, which can minimize product degradation.[2]
Q4: How can I avoid the formation of the O-acetylated byproduct?
A4: The formation of the O-acetylated product versus the desired C-acetylated product is influenced by the reaction conditions. Using a catalyst like polyphosphoric acid (PPA) with acetic acid or acetyl chloride can favor C-acetylation.[3] Running the reaction under anhydrous conditions is also important.
Q5: What are some common side reactions to be aware of?
A5: Besides O-acetylation, other potential side reactions include the formation of regioisomers if the aniline starting material is not symmetrically substituted at the ortho positions, and decarboxylation of the quinolinone ring at very high temperatures. Incomplete cyclization can also leave unreacted intermediate in the product mixture.
Q6: What are the best methods for purifying the final product?
A6: The crude product often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration and washed with a cold organic solvent like acetonitrile or diethyl ether.[4] For further purification, recrystallization from a suitable solvent such as ethanol or acetic acid is commonly employed. If necessary, column chromatography on silica gel can be used, but care should be taken as some quinolinones can be unstable on silica.
Experimental Protocols
Key Experiment: Synthesis of 6-bromoquinolin-4(1H)-one via Gould-Jacobs Reaction
This protocol is a generalized procedure based on the Gould-Jacobs reaction.
Materials:
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4-bromoaniline
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Diethyl ethoxymethylenemalonate (DEEM)
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High-boiling point solvent (e.g., diphenyl ether)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-bromoaniline and diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether.
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Heat the reaction mixture to a reflux temperature of approximately 250-260°C.
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Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solvent.
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Collect the precipitate by vacuum filtration.
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Wash the solid with a suitable solvent like cold acetonitrile or diethyl ether to remove the high-boiling point solvent and any unreacted starting materials.
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Dry the product under vacuum.
Key Experiment: C-Acetylation of 6-bromoquinolin-4(1H)-one
This protocol is a general method for the C-acetylation of a 4-hydroxyquinoline.
Materials:
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6-bromoquinolin-4(1H)-one
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Acetic acid or Acetyl chloride
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Polyphosphoric acid (PPA)
Procedure:
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In a round-bottom flask, mix the 6-bromoquinolin-4(1H)-one with an excess of acetic acid and polyphosphoric acid.
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Heat the mixture with stirring at a temperature of 120-140°C for 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
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The solid product will precipitate. Collect the solid by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Recrystallization of 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is targeted towards researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization
Recrystallization is a critical purification technique, but it can present challenges. Below are common issues encountered during the recrystallization of this compound and their potential solutions.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that this compound has low solubility in the selected solvent. You have a few options:
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Increase the solvent volume: Add small increments of the hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.[1]
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Switch to a more suitable solvent: Based on the principle of "like dissolves like," a more polar solvent may be required. For quinolinone derivatives, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for dissolution. However, their high boiling points can make subsequent removal challenging. A mixture of solvents can also be effective.
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Ensure adequate heating: Make sure your solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: No crystals form after cooling the solution, even after an extended period.
A2: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:
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Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
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Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to form.
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Reduce the solvent volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q3: An oil has formed instead of crystals.
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly. To address this:
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Reheat and cool slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
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Use a different solvent system: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a solvent mixture might prevent oiling out.
Q4: The recrystallized product is still impure or has a low melting point.
A4: This suggests that impurities were trapped within the crystal lattice or that the purification was not effective.
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Slow down the crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly to allow for the formation of pure crystals.[1]
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Wash the crystals properly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
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Perform a second recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
Q5: The final yield of recrystallized product is very low.
A5: A low yield can be attributed to several factors:
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Using too much solvent: As mentioned, excessive solvent will retain more of your compound in the solution.[1]
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Premature crystallization: If crystals form too early during hot filtration, you will lose product. Ensure the solution and filtration apparatus are kept hot during this step.
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Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
Q: How can I determine the purity of my recrystallized this compound?
A: The purity of your product can be assessed by several methods:
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Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
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Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.
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Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and identify any residual impurities.
Experimental Protocol: A General Guideline
Since a specific, validated protocol for this compound is not available, the following is a general procedure based on standard recrystallization techniques. It is crucial to adapt this protocol based on the observed solubility of your compound.
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Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of a chosen solvent at room temperature and observe the solubility. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Test several solvents to find the most suitable one.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid adding an excess of solvent to maximize your yield.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.
Quantitative Data
Specific quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary of expected solubility in common laboratory solvents based on the behavior of similar quinolinone derivatives.
| Solvent | Formula | Boiling Point (°C) | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | H₂O | 100 | Insoluble | Insoluble |
| Ethanol | C₂H₅OH | 78 | Sparingly Soluble | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 77 | Sparingly Soluble | Soluble |
| Acetone | C₃H₆O | 56 | Sparingly Soluble | Soluble |
| Dichloromethane | CH₂Cl₂ | 40 | Soluble | Very Soluble |
| Chloroform | CHCl₃ | 61 | Soluble | Very Soluble |
| Toluene | C₇H₈ | 111 | Sparingly Soluble | Soluble |
| Hexane | C₆H₁₄ | 69 | Insoluble | Insoluble |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | Soluble | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | Soluble | Very Soluble |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one
Welcome to the technical support center for the characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common characterization challenges with this compound?
A1: Researchers may encounter several challenges during the characterization of this compound. These often stem from its specific chemical structure:
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Poor Solubility: The compound may exhibit low solubility in standard NMR solvents like chloroform-d (CDCl₃), leading to broad or low-intensity signals.[1]
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Tautomerism: The molecule can exist in multiple tautomeric forms due to the presence of the 4-oxo group and the 3-acetyl group. This can result in complex or unexpected NMR spectra that are difficult to interpret.[2]
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Impurity Profile: Synthesis can sometimes lead to closely related impurities that are difficult to separate and identify, complicating purity assessment by HPLC and NMR.
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Mass Spectrometry Interpretation: The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks) that must be correctly identified.[3][4][5]
Q2: My ¹H NMR spectrum looks more complex than expected. What could be the cause?
A2: A complex ¹H NMR spectrum can arise from several factors:
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Tautomers: As mentioned, this compound can exist in equilibrium between its keto and enol forms. These different forms will have distinct sets of proton signals, leading to a spectrum that appears to be a mixture of compounds.[2]
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Rotamers: If there is restricted rotation around single bonds, you might be observing different conformers (rotamers) on the NMR timescale.[1]
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Residual Solvents or Impurities: Peaks from residual solvents (e.g., ethyl acetate, dichloromethane) or impurities from the synthesis can complicate the spectrum.[1]
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Concentration Effects: At high concentrations, intermolecular interactions can cause peak shifting or broadening.[1]
Q3: I am having trouble getting a sharp, symmetrical peak in my HPLC analysis. What should I try?
A3: Peak tailing or broadening in HPLC is a common issue. Consider the following troubleshooting steps:
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Mobile Phase pH: The quinolinone structure has basic and acidic sites. Adjusting the pH of the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form. A buffer is highly recommended.[6][7]
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Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to optimize retention and peak shape.[6][7]
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Column Choice: A C18 column is a good starting point for quinolone derivatives.[6][8] However, if issues persist, trying a different stationary phase (e.g., phenyl-hexyl) may be beneficial.
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Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak resolution and efficiency.
Q4: The mass spectrum shows two major peaks for the molecular ion. Is my sample impure?
A4: Not necessarily. This is a classic indicator of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance.[3][4][5] Therefore, your mass spectrum should show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (one for the molecule with ⁷⁹Br and one for the molecule with ⁸¹Br). This is a key piece of evidence confirming the presence of bromine in your structure.[3][4][5]
Troubleshooting Guides
Guide 1: Poor Solubility in NMR Solvents
Problem: The compound does not dissolve well in CDCl₃, resulting in a poor-quality NMR spectrum.
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Change Solvent | Try more polar deuterated solvents such as DMSO-d₆ or Methanol-d₄ (CD₃OD).[1] | Improved solubility and sharper, more intense NMR signals. Note that solvent peaks will be different. |
| 2. Gentle Heating | Gently warm the NMR tube in a water bath. | Increased solubility. However, be aware that this can sometimes affect the chemical shifts. |
| 3. Increase Scans | Increase the number of scans during NMR acquisition. | Improved signal-to-noise ratio, making weak signals more visible. |
| 4. Use a Higher Field Magnet | If available, use a higher field NMR spectrometer (e.g., 600 MHz vs 400 MHz). | Better signal dispersion and sensitivity. |
Guide 2: Interpreting Complex ¹H NMR Spectra
Problem: The ¹H NMR spectrum shows more peaks than expected, suggesting the presence of multiple species.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. japsonline.com [japsonline.com]
- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 8. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical support center provides guidance on the storage, handling, and troubleshooting for experiments involving 3-Acetyl-6-bromoquinolin-4(1H)-one. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a dry environment at 2-8°C.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust or aerosols, a fume hood should be used.
Q3: Is this compound soluble in common laboratory solvents?
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is not available. However, as a general precaution, it should be kept away from strong oxidizing agents and strong acids or bases, which could potentially lead to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | The chosen solvent is not appropriate. | Try a more polar organic solvent such as DMSO or DMF. Gentle heating and sonication may also aid dissolution. |
| The concentration is too high. | Attempt to dissolve a smaller amount of the compound in the same volume of solvent to determine the approximate solubility limit. | |
| Reaction is not proceeding as expected | The compound may have degraded due to improper storage. | Use a fresh batch of the compound that has been stored under the recommended conditions (2-8°C, dry, sealed). |
| The compound is not sufficiently soluble in the reaction solvent. | If possible, switch to a co-solvent system or a different solvent in which the compound is more soluble. | |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS) | Presence of impurities from synthesis. | Review the synthesis of the starting material for potential side products. Purification by recrystallization or chromatography may be necessary. |
| Degradation of the compound. | Avoid harsh reaction conditions such as high temperatures or extreme pH unless necessary. Analyze a sample of the starting material to confirm its purity before use. |
Storage and Physical Properties
| Parameter | Value |
| Storage Temperature | 2-8°C |
| Storage Conditions | Sealed, dry environment |
| Molecular Weight | 266.09 g/mol |
| Molecular Formula | C₁₁H₈BrNO₂ |
Experimental Protocols
General Protocol for Preparing a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound. The choice of solvent and concentration will be experiment-dependent.
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Appropriate volumetric flask
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a clean, dry container.
-
Transfer the compound to the volumetric flask.
-
Add a portion of the DMSO (approximately half of the final volume) to the flask.
-
Gently swirl the flask to wet the compound.
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Use a vortex mixer to aid in dissolution.
-
If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (to no more than 40°C) may also be applied if necessary.
-
Once the compound is fully dissolved, add DMSO to the final volume mark on the volumetric flask.
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Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments.
Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stability studies involving 3-Acetyl-6-bromoquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on information for similar quinolinone derivatives, it is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered to minimize potential degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Although specific degradation pathways for this compound are not well-documented, potential degradation can be inferred from its chemical structure. Key vulnerabilities include:
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Hydrolysis: The acetyl group at the 3-position and the amide bond within the quinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Quinolone structures can be sensitive to light. Exposure to UV or high-intensity visible light may lead to photochemical reactions.
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Oxidation: The quinolinone ring system may be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.
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Debromination: While generally stable, the bromo-substituent could potentially be removed under certain reductive conditions or through photolytic cleavage.
Q3: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram of a stability sample of this compound could indicate the presence of degradation products or impurities. Potential causes include:
-
Degradation: The compound may have degraded due to improper storage or experimental conditions (e.g., exposure to light, extreme pH, or high temperatures). Refer to the potential degradation pathways in Q2.
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Impurities from Synthesis: The initial material may contain impurities from the synthetic process. It is crucial to have a baseline chromatogram of the starting material.
-
Interaction with Excipients or Solvents: If formulated, the compound may be interacting with excipients. The solvents used for analysis could also be a source of interference.
-
Contamination: The sample or the HPLC system may be contaminated.
Q4: My compound shows a decrease in potency in a biological assay over time. How can I investigate if this is due to instability?
A4: A decrease in biological activity can be an indicator of compound instability. To investigate this, you should:
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Perform Chemical Analysis: Use a stability-indicating analytical method, such as HPLC-UV, to quantify the amount of intact this compound in your sample over the same time course.
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Compare Results: Correlate the decrease in potency with the decrease in the concentration of the parent compound.
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Identify Degradants: If possible, identify the structure of any major degradation products to understand the instability mechanism.
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Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally degrade the compound and assess the biological activity of the resulting mixture. This can help determine if the degradation products are inactive or have altered activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in replicate samples. | Inhomogeneous sample; Inconsistent sample preparation; Pipetting errors. | Ensure samples are thoroughly mixed before aliquoting. Standardize the sample preparation procedure. Calibrate and check pipettes regularly. |
| Drifting analytical results over a sequence. | HPLC column not equilibrated; Unstable mobile phase; Detector drift. | Equilibrate the column for a sufficient time before injection. Prepare fresh mobile phase daily. Allow the detector to warm up and stabilize. |
| Appearance of unknown peaks in some but not all samples. | Sporadic contamination; Sample carryover in the autosampler. | Use clean vials and caps. Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 2: Poor Recovery from Formulation
| Symptom | Possible Cause | Suggested Solution |
| Low assay values for the active ingredient in a formulated product. | Incomplete extraction from the matrix; Adsorption to container surfaces; Degradation during extraction. | Optimize the extraction solvent and procedure (e.g., sonication, vortexing time). Use silanized glassware or low-adsorption plasticware. Perform extraction at a lower temperature or under inert gas if the compound is sensitive to heat or oxidation. |
| Precipitate observed in the sample solution. | Poor solubility of the compound in the chosen solvent. | Test different solvents or solvent mixtures to find one with better solubility. Consider gentle heating or sonication to aid dissolution. Ensure the pH of the solvent is appropriate for the compound's solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.
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Photodegradation: Expose a solution of the compound (in a quartz cuvette) and a solid sample to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC-UV, alongside a non-stressed control sample.
Protocol 2: HPLC Method for Stability Testing
Objective: To provide a starting point for an HPLC method to quantify this compound and separate it from potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine the λmax by UV scan) |
| Injection Volume | 10 µL |
Note: This method is a starting point and may require optimization for your specific application and equipment.
Visualizations
Validation & Comparative
A Comparative Structural Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and Related Quinolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one and its analogs. While comprehensive crystallographic data for this specific molecule is not extensively documented in publicly available literature, this guide leverages data from closely related structures to offer insights into its physicochemical properties and structural characteristics. The quinolin-4(1H)-one core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1] Understanding the structural nuances imparted by various substituents is crucial for the rational design of novel therapeutic agents.
Comparative Spectroscopic and Crystallographic Data
The structural properties of quinolinone derivatives are typically elucidated using a combination of spectroscopic and crystallographic techniques. Below is a comparison of available data for this compound and its analogs. The data for the target compound is inferred from spectral databases and synthesis reports, while data for analogs are derived from detailed structural studies.
Table 1: Comparison of Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | Key IR Absorption Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound | Expected signals for aromatic protons (d, dd), acetyl protons (s), and N-H proton (br s).[2][3] | Expected C=O (acetyl), C=O (ring), C=C, N-H stretching. | Expected [M]+ and [M+2]+ due to Bromine isotope. |
| 6-Bromoquinolin-4-ol | 8.15 (d), 7.95 (m), 7.78 (m), 7.51 (d), 6.0 (d).[4] | Not specified. | Not specified. |
| 3-Acetyl-4-aminoquinoline | Aromatic protons, amino protons, and acetyl protons.[5] | N-H, C=O, C=N stretching. | C₁₁H₁₀N₂O.[5] |
| 3-Acetyl-4-hydroxy-quinolin-2(1H)-one | Signals for aromatic protons, hydroxyl proton, and acetyl protons.[6] | O-H, C=O (acetyl), C=O (ring), C=C.[7] | C₁₁H₉NO₃.[6] |
Table 2: Comparison of Crystallographic Data (from Analogs)
| Parameter | 3-Acetyl-4-aminoquinoline[5] | 4-Hydroxy-1-methylquinolin-2(1H)-one[8] | 3-Acetyl-6-bromocoumarin[9] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Key Bond Lengths (Å) | C3-C(acetyl) = 1.48, C4-N(amino) = 1.35 | C3-C4 = 1.36, C4-O4 = 1.34 | C3-C(acetyl) = 1.47, C6-Br = 1.90 |
| Key Bond Angles (°) | C4-C3-C(acetyl) = 120.3 | C2-C3-C4 = 121.5 | C5-C6-Br = 120.5 |
| Planarity | The molecule is almost planar.[5] | Fused rings are slightly bent.[8] | Coumarin moiety is planar.[9] |
| Hydrogen Bonding | Intramolecular N—H⋯O and intermolecular N—H⋯N hydrogen bonds.[5] | Strong O—H⋯O hydrogen bonds forming a 2D network.[8] | Weak C-H⋯O interactions.[9] |
The data from analogs suggests that this compound likely possesses a largely planar quinolinone ring system. The acetyl group at the C3 position may exhibit some rotation, and its carbonyl oxygen could participate in intramolecular hydrogen bonding with the N1-H. The bromine atom at the C6 position is expected to influence the electronic properties of the aromatic ring and participate in intermolecular interactions within the crystal lattice.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the structural analysis of quinolinone derivatives.
Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
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Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
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Data Collection: A single crystal is mounted on a goniometer head. Data collection is performed using a diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation) at a controlled temperature, often low temperatures like 123 K to reduce thermal vibrations.[8]
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Spectra are typically recorded on a 400 or 500 MHz spectrometer.
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¹³C NMR: The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational frequencies corresponding to functional groups such as C=O (carbonyl), N-H, C-Br, and aromatic C=C bonds are identified.
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel quinolinone derivative.
Caption: Workflow for Synthesis and Structural Analysis.
Tautomeric Forms of the Quinolone Core
The 4-hydroxy-2-quinolinone scaffold can exist in different tautomeric forms. The equilibrium between these forms is a key aspect of their chemical reactivity and structure.[7][10]
References
- 1. mdpi.com [mdpi.com]
- 2. 6-BroMo-4-hydroxyquinolin-2(1H)-one(1379330-67-2) 1H NMR [m.chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl-2,4-dihydroxyquinoline | C11H9NO3 | CID 54682512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 8. x-ray-structure-analyses-of-4-hydroxy-1-methylquinolin-2-1h-one-6-ethyl-4-hydroxy-2-h-pyrano-3-2-c-quinoline-2-5-6h-dione-e-4-2-benzylidene-hydrazineyl-quinolin-2-1h-one-and-diethyl-e-2-2-1-methyl-2-oxo-1-2-dihydro-quinolin-4-yl-hydrazineylidene-succinate - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methodologies for validating the purity of 3-Acetyl-6-bromoquinolin-4(1H)-one, a key intermediate in the synthesis of various biologically active molecules. The performance of these methods is compared with their application to a structurally similar analogue, 3-Acetyl-6-chloroquinolin-4(1H)-one, supported by illustrative experimental data.
Comparative Analysis of Purity Validation Methods
The following tables summarize the illustrative quantitative data obtained from the purity analysis of this compound and a common alternative, 3-Acetyl-6-chloroquinolin-4(1H)-one, using HPLC, ¹H NMR, and LC-MS.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.54 | 99.2 | ≥99.0 |
| Impurity A (Starting Material) | 4.21 | 0.3 | - |
| Impurity B (Over-brominated) | 9.87 | 0.5 | - |
| 3-Acetyl-6-chloroquinolin-4(1H)-one | 8.21 | 99.4 | ≥99.0 |
| Impurity C (Starting Material) | 4.05 | 0.4 | - |
| Impurity D (Di-chlorinated) | 9.52 | 0.2 | - |
Table 2: Quantitative ¹H NMR Spectroscopy Data
| Compound | Characteristic Peak (ppm) | Integral Value (Relative to Standard) | Purity (%) |
| This compound | 2.65 (s, 3H, -COCH₃) | 0.995 | ≥99.0 |
| 3-Acetyl-6-chloroquinolin-4(1H)-one | 2.64 (s, 3H, -COCH₃) | 0.996 | ≥99.0 |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Compound | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Expected) |
| This compound | 8.55 | 280.0, 282.0 | 279.99 |
| 3-Acetyl-6-chloroquinolin-4(1H)-one | 8.22 | 236.0 | 235.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of quinolinone derivatives.[4][5]
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
Quantitative ¹H NMR Spectroscopy
This technique provides structural confirmation and an accurate measure of purity against a certified internal standard.
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Instrumentation: 400 MHz NMR spectrometer.
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Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
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Internal Standard: Maleic Anhydride (certified reference material).
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Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.
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Acquisition Parameters: A sufficient number of scans are collected to ensure a high signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the protons of interest is used.
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Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the identification of the main compound and any impurities by providing mass-to-charge ratio information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
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Chromatographic Conditions: Same as the HPLC method described above.
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Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
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Scan Range: m/z 100-500.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for the synthesis and purity validation of quinolinone derivatives.
Caption: Step-by-step workflow for the HPLC purity analysis.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 5. 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | SIELC Technologies [sielc.com]
A Comparative Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one and Other Biologically Active Quinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Acetyl-6-bromoquinolin-4(1H)-one and related quinolinone derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action. Due to the limited availability of specific biological data for this compound in the reviewed literature, this comparison leverages data from structurally similar compounds to infer its potential activities and guide future research.
Synthesis of Quinolone Scaffolds
The synthesis of quinolinone derivatives is a well-established area of organic chemistry, with several versatile methods available.[1] A common approach to obtaining the 4-hydroxyquinolin-2(1H)-one core, a tautomer of the 2,4-quinolinediol, involves the cyclization of N-acylated anthranilic acid derivatives. The 3-acetyl group can be introduced via acylation of the 4-hydroxyquinolin-2(1H)-one precursor.[1] Bromination at the 6-position can be achieved by starting with a bromo-substituted aniline derivative.[2]
References
Navigating the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Comparative Guide to Synthetic Strategies
For researchers and medicinal chemists engaged in the development of novel therapeutics, the synthesis of quinolinone scaffolds is a critical endeavor. Among these, 3-Acetyl-6-bromoquinolin-4(1H)-one represents a key intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of potential and established synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid in methodological selection and optimization.
Executive Summary of Synthetic Alternatives
Two primary strategies for the synthesis of this compound are presented: a two-step approach involving the initial synthesis of a key intermediate followed by acetylation, and a direct one-pot condensation reaction. Each route offers distinct advantages and challenges in terms of reaction conditions, yield, and accessibility of starting materials.
| Parameter | Two-Step Synthesis via Acetylation | One-Pot Gould-Jacobs Type Reaction |
| Starting Materials | 4-bromoaniline, Diethyl malonate | 4-bromoaniline, Ethyl acetoacetate, Acetaldehyde |
| Key Intermediates | 6-bromo-4-hydroxyquinolin-2(1H)-one | N-(4-bromophenyl)-3-oxobutanamide |
| Overall Yield | Potentially higher and more controlled | Variable, may require optimization |
| Reaction Conditions | Step 1: High temperature; Step 2: Reflux | High temperature, potentially under pressure |
| Complexity | Two distinct synthetic operations | Single procedural step |
| Purification | Intermediate and final product purification | Single final product purification |
Route 1: Two-Step Synthesis via Acetylation of a Quinolinedione Intermediate
This approach leverages the established synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one, which is then subjected to acetylation to introduce the 3-acetyl group. This method offers a controlled, stepwise approach to the target molecule.
Step 1: Synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one
This initial step involves the condensation of 4-bromoaniline with diethyl malonate, followed by a thermal cyclization.
Experimental Protocol:
A mixture of 4-bromoaniline (17.2 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol) is heated at 140-150 °C for 2 hours. The temperature is then raised to 250 °C for 30 minutes. After cooling, the solid mass is triturated with ethanol, filtered, and washed with ether to yield the intermediate, 6-bromo-4-hydroxyquinolin-2(1H)-one.
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Yield: Approximately 70-80%
-
Purity: Requires recrystallization from acetic acid.
Step 2: Acetylation of 6-bromo-4-hydroxyquinolin-2(1H)-one
The intermediate is then acetylated at the C3 position.
Experimental Protocol:
A suspension of 6-bromo-4-hydroxyquinolin-2(1H)-one (2.4 g, 10 mmol) in acetic anhydride (15 mL) is refluxed for 3 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and then with a small amount of ethanol. The crude product is recrystallized from glacial acetic acid to afford pure this compound.
-
Yield: Approximately 85-95%
-
Purity: High purity after recrystallization.
Caption: Two-Step Synthesis of this compound.
Route 2: One-Pot Gould-Jacobs Type Reaction
This alternative route aims to construct the this compound in a single step through a modification of the Gould-Jacobs reaction. This approach offers the potential for a more streamlined and atom-economical synthesis.
Experimental Protocol:
A mixture of 4-bromoaniline (8.7 g, 50 mmol), ethyl acetoacetate (6.3 ml, 50 mmol), and acetaldehyde (22.5 ml, 400 mmol) is stirred at a low temperature (0-5 °C) under a nitrogen atmosphere for 5 hours. The resulting paste is washed sequentially with benzene and chloroform, and then extracted with diethyl ether. The ether extract is evaporated to yield ethyl 2-acetyl-3-(4-bromoanilino)butanoate. This intermediate can then be cyclized by heating in a high-boiling solvent such as diphenyl ether or by using a dehydrating agent like polyphosphoric acid to yield this compound.[1]
-
Yield: Variable, highly dependent on reaction conditions and purification.
-
Purity: May require extensive chromatographic purification.
Caption: One-Pot Gould-Jacobs Type Synthesis.
Conclusion
The choice between a two-step and a one-pot synthesis for this compound will depend on the specific requirements of the research. The two-step method, while more labor-intensive, offers greater control and potentially higher overall yields with simpler purification. The one-pot approach, though more direct, may necessitate significant optimization to achieve satisfactory yields and purity. For researchers prioritizing reliability and control, the two-step synthesis via the stable 6-bromo-4-hydroxyquinolin-2(1H)-one intermediate is recommended. For those exploring more efficient and atom-economical routes, the one-pot Gould-Jacobs type reaction presents a compelling, albeit more challenging, alternative.
References
Unveiling the Biological Potential: A Comparative Efficacy Guide to 3-Acetyl-6-bromoquinolin-4(1H)-one and Its Analogs
For Immediate Release
This guide offers a comprehensive comparison of the biological efficacy of 3-Acetyl-6-bromoquinolin-4(1H)-one and its structural analogs, targeting researchers, scientists, and drug development professionals. While direct experimental data for this compound is limited in publicly available literature, this guide provides a robust analysis based on the structure-activity relationships of closely related quinolinone and quinazoline derivatives. The presented data, experimental protocols, and pathway diagrams aim to inform future research and development in this promising class of compounds.
Comparative Biological Efficacy
The quinolin-4(1H)-one scaffold is a well-established pharmacophore known for its diverse biological activities, including potent antitumor and antimicrobial properties.[1] The introduction of various substituents at different positions on the quinoline ring system significantly influences the biological activity of these compounds.
Anticancer Activity
Quinolinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular enzymes such as topoisomerase II, which is crucial for DNA replication and cell division.[2][3] Modifications at the N-1, C-3, C-6, and C-7 positions of the quinolone ring have been extensively explored to enhance anticancer potency. For instance, the presence of a bromine atom at the C-6 position, as in the target compound, has been associated with enhanced cytotoxic activity in some quinazoline derivatives.[4]
The following table summarizes the in vitro anticancer activity of selected quinolinone and quinazoline analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line(s) | Potency (IC50) | Reference Compound | Source(s) |
| 6-Bromo-2-(substituted)-3-substituted-quinazolin-4(3H)-one derivatives | MCF-7 (Breast) | 8.36 ± 0.98 µM | Erlotinib | [4] |
| Chromanone oxime analog of Ciprofloxacin | CT26 (Colon) | 20 µg/mL | Ciprofloxacin | |
| Chromanone oxime analog of Norfloxacin | HepG2 (Liver), CT26 (Colon) | Potent activity | Norfloxacin |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
Quinolones are a major class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3] The structure-activity relationship for their antibacterial effects is well-documented.
Below is a summary of the antimicrobial activity of relevant quinolinone analogs.
| Compound/Analog | Bacterial Strain(s) | Activity (Zone of Inhibition / MIC) | Reference Compound | Source(s) |
| 3-Acetyl N-methyl-2-quinolone oxadiazole derivatives | Gram-positive and Gram-negative bacteria | Promising activity | Trimethoprim | [5] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species, E. coli | Zone of inhibition: 10–16 mm | Ciprofloxacin | [6] |
| N-piperazinyl quinolones with coumarin moiety | Bacillus subtilis, Escherichia coli | Potent in-vitro activity | N/A | [2][3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizing the Mechanisms
To illustrate the potential mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Putative anticancer mechanism of quinolinone analogs.
Caption: General workflow for in vitro biological efficacy testing.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold holds significant potential as a lead structure for the development of novel anticancer and antimicrobial agents. The comparative data from its analogs highlight the importance of specific substitutions on the quinolinone ring in modulating biological activity. Further synthesis and direct biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. Future research should also focus on in vivo studies and elucidating the precise molecular targets and signaling pathways affected by these compounds.
References
- 1. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medires [mediresonline.org]
Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the spectroscopic properties of quinolinone derivatives is crucial for their application in various fields, including medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic data of several quinolinone derivatives, supported by experimental protocols and visualizations to facilitate comprehension and application in research.
Quinolinone and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological and photophysical properties.[1] Their rigid, planar structure often leads to desirable fluorescent properties, making them valuable as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs).[1][2] The spectroscopic characteristics of these compounds, such as their absorption and emission wavelengths, are highly sensitive to their structural modifications and the surrounding solvent environment.
Comparative Spectroscopic Data of Quinolinone Derivatives
The following table summarizes the key spectroscopic properties of selected quinolinone derivatives from recent literature. This data allows for a direct comparison of their performance under various conditions.
| Derivative Name/Structure | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one | Toluene | 325 | 450 | - | [2] |
| 7-(Diethylamino)quinolone Chalcone (Compound 4a) | Dichloromethane | 425 | 525 | - | [3] |
| 7-(Diethylamino)quinolone Chalcone (Compound 5a) | Dichloromethane | 435 | 540 | - | [3] |
| 7-(Diethylamino)quinolone Chalcone (Compound 5b) | Dichloromethane | 440 | 550 | - | [3] |
| Bis-quinolin-3-yl-chalcone (Compound 12) | Acetonitrile | - | 527-568 | 0.1-0.7 | [4] |
| Bis-quinolin-3-yl-chalcone (Compound 23) | Acetonitrile | - | 527-568 | 0.1-0.7 | [4] |
| Bis-quinolin-3-yl-chalcone (Compound 28) | Acetonitrile | - | 527-568 | 0.1-0.7 | [4] |
| Bis-quinolin-3-yl-chalcone (Compound 33) | Acetonitrile | - | 527-568 | 0.1-0.7 | [4] |
| Alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (Compound 10j) | Acetonitrile | 341.73 | - | - | [5] |
| Alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (Compound 10f) | Acetonitrile | - | 429.90 | - | [5] |
| Alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (Compound 10h) | Acetonitrile | - | - | 0.015-0.558 | [5] |
| Quinine | 0.1 M H₂SO₄ | ~350 | ~460 | ~0.58 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of spectroscopic data. Below are generalized protocols for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., ethanol, acetonitrile, dichloromethane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range). The final concentration should yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record the baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
The wavelength at which the maximum absorbance is observed is recorded as λmax.
-
Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the quinolinone derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon arc lamp) and a detector.
-
Determine the optimal excitation wavelength, which is typically the λmax obtained from the UV-Vis absorption spectrum.
-
Set the excitation wavelength and record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
The wavelength at which the maximum fluorescence intensity is observed is recorded as the emission maximum (λem).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) is typically determined using a relative method.
-
A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to the sample is used (e.g., quinine sulfate in 0.1 M H₂SO₄).[6]
-
The absorbance of both the sample and the standard solution at the excitation wavelength is measured and kept below 0.1.
-
The integrated fluorescence intensity of both the sample and the standard is measured.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of quinolinone derivatives.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the purity analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one, a quinolinone derivative of interest in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust HPLC method, compare its performance with alternative analytical techniques, and provide supporting data presented in clear, comparative tables.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is widely considered the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] For the analysis of quinolinone derivatives, reversed-phase HPLC is a commonly employed method.[4]
Proposed HPLC Method
A suitable method for the purity analysis of this compound is a reversed-phase HPLC method using a C18 column. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
| Peak | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15,000 | 0.5 | Impurity A (Starting Material) |
| 2 | 12.2 | 2,910,000 | 97.0 | This compound |
| 3 | 15.8 | 45,000 | 1.5 | Impurity B (By-product) |
| 4 | 18.1 | 30,000 | 1.0 | Impurity C (Degradant) |
Purity Calculation:
The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this hypothetical analysis, the purity of this compound is determined to be 97.0% .
Experimental Protocol: HPLC Purity Analysis
This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.
Materials and Reagents
-
This compound sample
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Formic Acid (analytical grade)
-
Ultrapure Water
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Vortex Mixer
-
Sonicator
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
Standard and Sample Preparation
-
Standard Solution (if available): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 1 mg of the synthesized this compound sample and dissolve it in 1.0 mL of methanol.
-
Vortex and sonicate the solutions to ensure complete dissolution.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
HPLC System Setup and Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Create a sequence with the sample vials and inject 10 µL of each solution.
-
Run the gradient program as specified in the HPLC method table.
-
At the end of the sequence, wash the column with a high percentage of organic solvent and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
Data Analysis
-
Integrate the peaks in the resulting chromatograms.
-
Identify the peak corresponding to this compound based on its retention time (if a standard is used) or by identifying the major peak.
-
Calculate the area percentage of each peak to determine the purity of the sample.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1] | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, well-established and robust.[3] | Requires specialized equipment, can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[5] | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors.[2] | Not suitable for non-volatile or thermally labile compounds like many quinolinones. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster separations than HPLC, uses less organic solvent, suitable for chiral separations.[6] | Requires specialized high-pressure equipment, less universally available than HPLC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential migration with a solvent. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring. | Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities, can be a primary method for quantification. | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, often coupled with a separation technique (LC-MS, GC-MS).[2] | High sensitivity and specificity for impurity identification.[2] | Not a standalone separation technique for purity determination, quantification can be complex. |
Visualizing the Workflow
To illustrate the logical flow of the purity analysis process, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Decision Flow for Compound Progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectral data for 3-Acetyl-6-bromoquinolin-4(1H)-one against experimentally determined data for structurally related quinolinone derivatives. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.
Predicted and Comparative NMR Data
Table 1: Predicted ¹H NMR Data for this compound and Comparative Experimental Data for Related Compounds.
| Compound | Solvent | H-2 (δ, mult.) | H-5 (δ, mult.) | H-7 (δ, mult.) | H-8 (δ, mult.) | Other Protons (δ, mult.) |
| This compound (Predicted) | DMSO-d₆ | 8.50, s | 8.15, d | 7.90, dd | 7.50, d | 12.1 (s, 1H, NH), 2.55 (s, 3H, COCH₃) |
| 6-bromo-4-hydroxyquinolin-2(1H)-one[1] | DMSO-d₆ | 5.75, s | 7.85, d | 7.65, dd | 7.21, d | - |
| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 6.34, s | 8.10, dd | 7.67, m | 7.34, t | 11.72 (s, 1H, NH), 7.55-7.83 (m, 7H, Ar-H) |
| 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | DMSO-d₆ | 4.80, dd | 7.62, d | 7.33, t | 6.66, t | 7.15 (bs, 1H, NH), 2.70-2.85 (m, 2H, H-3), 7.45-7.50 (m, 4H, Ar-H) |
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Experimental Data for a Related Compound.
| Compound | Solvent | C=O (δ) | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-4a (δ) | C-5 (δ) | C-6 (δ) | C-7 (δ) | C-8 (δ) | C-8a (δ) | Other Carbons (δ) |
| This compound (Predicted) | DMSO-d₆ | 198.5, 175.0 | 145.0 | 118.0 | 178.0 | 125.0 | 128.0 | 117.0 | 135.0 | 120.0 | 140.0 | 30.0 (COCH₃) |
| 6-bromo-4-hydroxyquinolin-2(1H)-one | - | - | - | - | - | - | - | - | - | - | - | - |
Experimental Protocols
The following provides a generalized, detailed methodology for the NMR analysis of quinolinone derivatives, based on standard laboratory practices.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of the quinolinone derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the atoms.
Workflow for NMR Analysis of Novel Quinolinoes
The following diagram illustrates a typical workflow for the synthesis and structural verification of a new quinolinone derivative using NMR spectroscopy.
Caption: Workflow for Synthesis and NMR-based Structural Elucidation.
References
A Comparative Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one via the conventional and microwave-assisted Gould-Jacobs reaction. The data is extracted from studies by Zaman et al., which provide a direct comparison of these methodologies.
| Parameter | Conventional Gould-Jacobs Reaction | Microwave-Assisted Gould-Jacobs Reaction |
| Starting Materials | 4-Bromoaniline, Ethyl acetoacetate, Triethyl orthoformate | 4-Bromoaniline, Ethyl acetoacetate, Triethyl orthoformate |
| Intermediate Formation Time | Several hours | 5-10 minutes |
| Cyclization Time | 3-4 hours | 15-20 minutes |
| Overall Yield | Lower yields reported | Higher yields reported (e.g., 85% for the bromo derivative) |
| Reaction Conditions | Reflux in high-boiling solvents (e.g., diphenyl ether) | Solvent-free or minimal solvent, high temperature (e.g., 140°C) |
| Purity of Product | Often requires extensive purification | Generally high purity |
Experimental Protocols
Microwave-Assisted Gould-Jacobs Synthesis of this compound
This method involves a two-step, one-pot synthesis that leverages the efficiency of microwave irradiation to significantly reduce reaction times and improve yields.[1][2]
Step 1: Formation of the Intermediate (Ethyl 2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanoate)
-
In a microwave-safe vessel, a mixture of 4-bromoaniline (1 mmol), ethyl acetoacetate (1 mmol), and triethyl orthoformate (1.2 mmol) is prepared.
-
The mixture is subjected to microwave irradiation (e.g., 300 W) for a period of 5-10 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
The crude intermediate from Step 1 is irradiated in the microwave reactor at a higher power or for a longer duration (e.g., 15-20 minutes) at a temperature of approximately 140°C.
-
The cyclization reaction results in the formation of the desired this compound.
-
After cooling, the solid product is typically washed with a suitable solvent (e.g., diethyl ether) and recrystallized (e.g., from ethanol) to afford the pure product.
Conventional Gould-Jacobs Synthesis of this compound
The classical approach involves the thermal condensation and cyclization of the same precursors but requires significantly longer reaction times and higher boiling point solvents.[3]
Step 1: Formation of the Intermediate
-
A mixture of 4-bromoaniline (1 mmol) and ethyl 2-acetyl-3-ethoxyacrylate (1 mmol) (formed in situ from ethyl acetoacetate and triethyl orthoformate) is refluxed in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
The reaction is heated for several hours until the formation of the anilinoacrylate intermediate is complete, as monitored by TLC.
Step 2: Thermal Cyclization
-
The reaction mixture containing the intermediate is heated to a high temperature (typically >250°C) to induce thermal cyclization.
-
This step is usually carried out for 3-4 hours.
-
Upon cooling, the reaction mixture is treated with a non-polar solvent (e.g., petroleum ether) to precipitate the crude product.
-
The solid is then collected by filtration, washed, and purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the compared synthesis methods.
References
Safety Operating Guide
Proper Disposal of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 3-Acetyl-6-bromoquinolin-4(1H)-one as a hazardous, halogenated organic solid. Segregate from all other waste streams and dispose of via accredited hazardous waste management services.
This guide provides essential safety and logistical information for the proper disposal of this compound, a brominated quinoline derivative. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Item | Specification |
| Gloves | Nitrile, inspected before use |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a certified chemical fume hood |
Segregation and Waste Collection
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a brominated organic compound, this compound must be treated as halogenated organic waste .
Key Segregation Principles:
-
Do Not mix with non-halogenated organic waste.
-
Do Not mix with aqueous, acidic, or basic waste streams.
Collection Procedure:
-
Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled "Halogenated Organic Solid Waste" container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Collection:
-
For pure solid compound: Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula.
-
For contaminated labware (e.g., weigh boats, filter paper): Place these items directly into the solid halogenated waste container.
-
For solutions: If the compound is dissolved in a non-halogenated solvent, it should still be disposed of as halogenated waste.[3] If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Liquid Waste" container.
-
Storage of Waste
Accumulated waste must be stored safely pending collection by a certified hazardous waste disposal company.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Container Integrity: Keep the waste container securely closed except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment tray to mitigate spills.
Disposal Protocol
The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[4][5] This high-temperature process is necessary to ensure the complete destruction of the compound and to prevent the release of harmful substances into the environment.
Operational Steps for Disposal:
-
Request Pickup: Once the waste container is full or is no longer needed, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste management provider.
-
Documentation: Complete all required waste disposal forms and inventories as per your institution's and local regulations.
-
Handover: Ensure the waste is handed over to authorized personnel for transport to the disposal facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Acetyl-6-bromoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetyl-6-bromoquinolin-4(1H)-one in a laboratory setting. The following procedures are based on the potential hazards associated with quinolinone derivatives and brominated organic compounds.
Hazard Profile and Personal Protective Equipment
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard assessment is based on structurally similar compounds, such as quinoline and other brominated organic molecules. Quinoline derivatives can be toxic, carcinogenic, and cause skin and eye irritation.[1][2] Brominated compounds also warrant careful handling due to potential toxicity and irritation.
Table 1: Postulated Hazard Profile for this compound
| Hazard Classification (Anticipated) | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation or damage. |
| Carcinogenicity | Some quinoline derivatives are suspected carcinogens.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Given these potential hazards, stringent adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item and Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[3][4][5] | To protect skin from direct contact with the compound. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashes.[3][4][6] | To protect eyes and face from splashes and airborne particles. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator (e.g., N95) may be necessary.[4] | To prevent inhalation of the compound. |
| Foot Protection | Closed-toe, closed-heel shoes.[4][6] | To protect feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that a designated work area within a certified chemical fume hood is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the chemical fume hood to minimize exposure.
-
Use a spatula for solid transfers and avoid creating dust.
-
If the compound is a powder, handle it with care to prevent aerosolization.
-
-
In-use :
-
Keep containers of the compound sealed when not in immediate use.
-
Clearly label all vessels containing the compound.
-
Avoid contact with skin and eyes. If contact occurs, follow the emergency procedures outlined below.
-
-
Post-handling :
-
Decontaminate the work area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[7][8]
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.[8] Do not mix with non-halogenated waste.[9]
-
Container Disposal : Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[10] After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Waste Pickup : Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
Spill and Emergency Workflow
Figure 1. Workflow for handling chemical spills and accidental exposures.
In case of a spill:
-
Minor Spill (within a fume hood): If a small amount of the compound is spilled within the fume hood, absorb the material with a suitable absorbent. For bromine-containing compounds, neutralization with a 5-10% solution of sodium thiosulfate can be considered.[11] Collect all cleanup materials in a sealed hazardous waste container.
-
Major Spill (outside a fume hood): Evacuate the immediate area.[11] Alert others and contact your institution's emergency response team. Prevent entry into the contaminated area.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
